molecular formula C10H10O2 B184039 Indan-5-carboxylic acid CAS No. 65898-38-6

Indan-5-carboxylic acid

Cat. No.: B184039
CAS No.: 65898-38-6
M. Wt: 162.18 g/mol
InChI Key: FOJQJDBJBNEHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indan-5-carboxylic acid serves as a versatile and valuable scaffold in organic synthesis and drug discovery research. Its carboxylic acid functional group makes it an ideal precursor for the synthesis of diverse amide derivatives, which are a common structural motif in pharmacologically active compounds . This compound is particularly useful in the design and development of new molecular entities, where it can be used to explore structure-activity relationships and optimize pharmacokinetic properties . Researchers utilize this indane-based building block to create novel compounds for screening against various biological targets. Its rigid, fused ring structure can contribute to the conformational restraint of resulting molecules, a key feature in the development of potent and selective ligands. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2,3-dihydro-1H-indene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJQJDBJBNEHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283282
Record name Indan-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65898-38-6
Record name 65898-38-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indan-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indene-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Indan-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indan-5-carboxylic acid, a derivative of indane, is a molecule of interest in medicinal chemistry and materials science. Its rigid bicyclic structure combined with the reactive carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols and potential biological implications are also discussed to support further research and development efforts.

Core Chemical and Physical Properties

This compound (CAS No. 65898-38-6) is a white to off-white solid at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂[1][3][4]
Molecular Weight 162.19 g/mol [1][4]
Melting Point 184 °C[1][2]
Boiling Point 126-128 °C at 0.6 Torr[1][2]
Density (Predicted) 1.237 ± 0.06 g/cm³[2]
pKa (Predicted) 4.44 ± 0.20[2]

Solubility: As a carboxylic acid, this compound is expected to be soluble in polar organic solvents such as alcohols, ethers, and acetone.[5] Its solubility in water is likely limited but can be increased by forming a salt with a suitable base. The solubility of carboxylic acids in certain organic solvents can be significantly enhanced by the presence of water.[6][7]

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature. The following sections detail the expected signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the vibrational modes of the carboxylic acid group and the aromatic ring. Key expected absorption bands are listed below.

Wavenumber (cm⁻¹)Functional GroupDescriptionReference(s)
3300 - 2500O-H (Carboxylic Acid)Very broad and strong, characteristic of hydrogen-bonded dimers.[8][9][10]
3100 - 3000C-H (Aromatic)Medium to weak, sharp peaks.[10]
2950 - 2850C-H (Aliphatic)Medium to strong, sharp peaks from the indane ring.[11]
1760 - 1690C=O (Carboxylic Acid)Strong and sharp, position can be influenced by conjugation and hydrogen bonding.[8][10]
1600 - 1450C=C (Aromatic)Medium to weak, multiple bands.[11]
1320 - 1210C-O (Carboxylic Acid)Strong, often coupled with O-H bending.[8][10]
950 - 910O-H Bend (Carboxylic Acid)Broad, out-of-plane bend.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.

Chemical Shift (δ, ppm)Proton TypeMultiplicity (Expected)IntegrationReference(s)
~12.0-COOHSinglet, broad1H[12][13]
7.0 - 8.0AromaticMultiplet3H[13]
2.8 - 3.0-CH₂- (Benzylic)Triplet4H[13]
2.0 - 2.2-CH₂- (Aliphatic)Quintet2H[13]

¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for each carbon atom in a unique electronic environment.

Chemical Shift (δ, ppm)Carbon TypeReference(s)
170 - 185-COOH[12][14][15]
120 - 150Aromatic[15]
25 - 40Aliphatic (-CH₂-)[15]

Experimental Protocols

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a plausible synthetic route can be devised based on established organic chemistry reactions. One common approach involves the Friedel-Crafts acylation of indane followed by oxidation of the resulting ketone.

Workflow for a potential synthesis:

Synthesis_Workflow Indane Indane AcylIndane 5-Acetylindane Indane->AcylIndane Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ AcetylChloride->AcylIndane Indan5CarboxylicAcid This compound AcylIndane->Indan5CarboxylicAcid Haloform Reaction/ Oxidation OxidizingAgent Oxidizing Agent (e.g., NaOCl) OxidizingAgent->Indan5CarboxylicAcid

Caption: Potential synthetic workflow for this compound.

Detailed Hypothetical Protocol:

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add acetyl chloride dropwise.

    • To this mixture, add a solution of indane in the same solvent, also dropwise, while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-acetylindane.

  • Oxidation (Haloform Reaction):

    • Dissolve the crude 5-acetylindane in a suitable solvent like dioxane or tetrahydrofuran.

    • Add a solution of sodium hypochlorite (bleach) dropwise while maintaining the temperature with an ice bath.

    • Stir the reaction mixture vigorously for several hours at room temperature.

    • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the excess hypochlorite is destroyed.

    • Acidify the mixture with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry.

Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization.[16][17][18] The choice of solvent is crucial for effective purification.

Workflow for Recrystallization:

Recrystallization_Workflow CrudeProduct Crude this compound Dissolution Dissolution CrudeProduct->Dissolution HotSolvent Hot Solvent (e.g., Ethanol/Water) HotSolvent->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration PureCrystals Pure Crystals Filtration->PureCrystals

Caption: General workflow for the purification of solids by recrystallization.

Detailed Protocol:

  • Solvent Selection: A mixed solvent system, such as ethanol and water, is often effective for recrystallizing aromatic carboxylic acids.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Chemical Reactivity and Potential Biological Activity

The carboxylic acid group of this compound is the primary site of its chemical reactivity. It can undergo typical reactions of carboxylic acids, such as:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.[19]

  • Amide Formation: Reaction with amines, often requiring an activating agent like a carbodiimide, to form amides.[19]

  • Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

  • Conversion to Acid Chloride: Reaction with thionyl chloride or oxalyl chloride to form the more reactive acid chloride.[20]

These reactions allow for the derivatization of this compound into a variety of other compounds for further investigation.

While no specific signaling pathways involving this compound have been identified in the searched literature, various derivatives of indane and related indole structures have shown significant biological activity. For instance, some indane derivatives have been investigated for their cytotoxic effects against cancer cell lines and as enzyme inhibitors.[21] The carboxylic acid moiety is a common feature in many biologically active molecules and can act as a bioisostere for other functional groups.[22]

Potential areas for biological investigation of this compound and its derivatives include:

  • Enzyme Inhibition: The carboxylic acid group can interact with the active sites of various enzymes.

  • Receptor Binding: The rigid indane scaffold can provide a specific orientation for interaction with biological receptors.

  • Anticancer Activity: As seen with related compounds, it could be a scaffold for the development of novel cytotoxic agents.[23]

Logical Relationship for Biological Investigation:

Biological_Investigation ICA This compound Derivatization Chemical Derivatization ICA->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening Library->Screening Cytotoxicity Cytotoxicity Assays Screening->Cytotoxicity EnzymeInhibition Enzyme Inhibition Assays Screening->EnzymeInhibition ReceptorBinding Receptor Binding Assays Screening->ReceptorBinding LeadCompound Lead Compound Identification Cytotoxicity->LeadCompound EnzymeInhibition->LeadCompound ReceptorBinding->LeadCompound

Caption: Logical workflow for the biological evaluation of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin and eye irritation.[24] It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling this compound.[25][26] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[24][25][26][27][28]

Conclusion

This compound is a valuable chemical entity with well-defined physical and spectral properties. While specific, detailed experimental protocols for its synthesis and purification are not widely published, established organic chemistry principles provide a clear path for its preparation and purification. The biological potential of this compound remains largely unexplored, but the known activities of related structures suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. This guide provides a solid foundation of its chemical properties to facilitate such future research.

References

Elucidating the Structure of Indan-5-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indan-5-carboxylic acid is a key chemical intermediate, valued for its rigid bicyclic scaffold which is a common structural motif in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, making the precise understanding of its structure and properties crucial for drug design and development. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic data, experimental protocols, and synthetic pathways relevant to its study. The carboxylic acid functional group is a vital component in many pharmaceutical agents, often key to a drug's interaction with its biological target.[1]

Chemical and Physical Properties

This compound (CAS Number: 65898-38-6) is a white to off-white solid at room temperature. The indan core provides a constrained conformational framework, while the carboxylic acid group offers a site for diverse chemical modifications and interactions, such as hydrogen bonding, which is critical for biological activity.[2]

Below is a summary of its key physical and chemical properties.

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Melting Point 184 °C
Boiling Point 126-128 °C (at 0.6 Torr)
Predicted pKa 4.44 ± 0.20
Appearance White to off-white solid

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, the following data is predicted based on established principles of spectroscopy and analysis of analogous structures.

Spectroscopic TechniquePredicted Key Features
¹H NMR (500 MHz, DMSO-d₆)δ ~12.7 (s, 1H, -COOH), 7.8-7.7 (m, 2H, Ar-H), 7.3 (d, 1H, Ar-H), 2.9 (t, 4H, -CH₂-), 2.0 (p, 2H, -CH₂-)
¹³C NMR (125 MHz, DMSO-d₆)δ ~167 (C=O), 148 (Ar-C), 144 (Ar-C), 129 (Ar-C), 125 (Ar-CH), 124 (Ar-CH), 123 (Ar-CH), 33 (-CH₂-), 32 (-CH₂-), 25 (-CH₂-)
IR Spectroscopy (KBr, cm⁻¹)~3300-2500 (broad, O-H stretch), ~2950 (C-H stretch, aliphatic), ~1680 (strong, C=O stretch), ~1600 (C=C stretch, aromatic), ~1300 (C-O stretch)
Mass Spectrometry (EI)m/z (%): 162 [M]⁺, 145 [M-OH]⁺, 117 [M-COOH]⁺
Analysis of Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show a characteristic downfield singlet for the acidic carboxylic proton around 12.7 ppm.[3] The aromatic region should display signals for the three protons on the benzene ring. The aliphatic region is defined by two triplets corresponding to the benzylic methylene groups (-CH₂-) and a pentet for the central methylene group of the five-membered ring, resulting from coupling with the adjacent four protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The most downfield signal, around 167 ppm, is characteristic of the carboxylic acid carbonyl carbon.[4][5] The six aromatic carbons will appear in the 120-150 ppm range, while the three aliphatic methylene carbons will be found further upfield.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carboxylic acid functional group. A very broad absorption band is expected from approximately 3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[6] A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[6]

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 162. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH) to give a fragment at m/z = 145, and the loss of the entire carboxyl group (-COOH) resulting in a fragment at m/z = 117.[7]

Experimental Protocols

Synthesis of this compound

A reliable synthetic route to this compound involves a two-step process starting from indan: a Friedel-Crafts acylation to form 5-acetylindan, followed by a haloform reaction to oxidize the methyl ketone to the desired carboxylic acid.[7][8]

Step 1: Friedel-Crafts Acylation of Indan to 5-Acetylindan

  • Materials: Indan, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve indan in dry dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous aluminum chloride to the solution while stirring.

    • Add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-acetylindan, which can be purified by column chromatography or distillation.

Step 2: Haloform Reaction of 5-Acetylindan to this compound

  • Materials: 5-Acetylindan, Sodium hypochlorite solution (bleach), Sodium hydroxide (NaOH), Sodium sulfite (Na₂SO₃), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 5-acetylindan in a suitable solvent like dioxane or THF.

    • In a separate flask, prepare a solution of sodium hypochlorite and sodium hydroxide in water and cool it in an ice bath.

    • Slowly add the solution of 5-acetylindan to the cold hypochlorite solution with vigorous stirring.

    • Allow the reaction to stir at a low temperature and then warm to room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, destroy the excess hypochlorite by adding a solution of sodium sulfite.

    • Extract the mixture with a non-polar solvent (e.g., ether) to remove any unreacted starting material and the chloroform byproduct.

    • Acidify the aqueous layer to a low pH (e.g., pH 1-2) with concentrated HCl.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak.

  • IR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

    • Alternatively, for ATR-IR, place a small amount of the solid sample directly onto the ATR crystal.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum over an appropriate m/z range.

Applications in Drug Development

The indan scaffold is a privileged structure in medicinal chemistry due to its rigid conformation, which can lead to higher binding affinity and selectivity for biological targets. This compound serves as a versatile building block for synthesizing a wide range of more complex molecules. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, or used as a handle for coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, derivatives of indan have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents, as well as for treatments of neurodegenerative diseases.[3]

Visualizations

Caption: Chemical structure of this compound.

G Structure Elucidation Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Analysis Spectra Interpretation & Data Correlation NMR->Analysis IR->Analysis MS->Analysis Confirmation Structure Confirmation Analysis->Confirmation G Synthetic Pathway to this compound Indan Indan Acetylindan 5-Acetylindan Indan->Acetylindan 1. Acetyl Chloride, AlCl₃ (Friedel-Crafts Acylation) CarboxylicAcid This compound Acetylindan->CarboxylicAcid 2. NaOCl, NaOH (Haloform Reaction)

References

Spectroscopic Data of Indan-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for indan-5-carboxylic acid, a molecule of interest in various research and development applications. Due to the limited availability of a complete set of published experimental spectra for this specific compound, this document presents a detailed analysis based on characteristic spectroscopic values for its constituent functional groups and structural motifs. The data herein serves as a robust reference for the identification, characterization, and quality control of this compound.

Introduction

This compound is a bicyclic aromatic carboxylic acid. Its structure, consisting of an indan core functionalized with a carboxylic acid group, makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide covers the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound. The values are based on established ranges for the chemical environments present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectroscopy Data (Representative)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.2Singlet (broad)1H
Aromatic (Ar-H)7.0 - 8.0Multiplet3H
Benzylic (-CH₂-)2.8 - 3.1Triplet4H
Aliphatic (-CH₂-)2.0 - 2.3Quintet2H

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may exchange with D₂O.[1][2][3] Aromatic proton signals will exhibit splitting patterns dependent on their coupling with neighboring protons.[4] The benzylic protons are expected to appear as triplets due to coupling with the adjacent aliphatic protons.[5]

¹³C NMR (Carbon-13) NMR Spectroscopy Data (Representative)

CarbonChemical Shift (δ, ppm)
Carboxylic Acid (-C=O)170 - 185
Aromatic (Ar-C)125 - 150
Benzylic (-CH₂-)30 - 40
Aliphatic (-CH₂-)20 - 30

Note: The carbonyl carbon of the carboxylic acid is significantly deshielded.[1][3][6][7] The aromatic carbons will show distinct signals based on their substitution pattern.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands (Representative)

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1680 - 1710Strong
C=C (Aromatic)1450 - 1600Medium to Weak
C-O (Carboxylic Acid)1210 - 1320Strong

Note: The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[10][11] The C=O stretch is a strong, sharp absorption.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Representative)

Ionm/zComments
[M]+•162.0681Molecular ion (calculated for C₁₀H₁₀O₂)
[M-OH]+145Loss of hydroxyl radical
[M-COOH]+117Loss of carboxylic acid group
[C₉H₇]+115Loss of COOH and H₂

Note: The molecular ion peak is expected to be observed. Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group and the entire carboxylic acid group.[1][12]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the empty ATR crystal before running the sample.

  • Perform baseline correction and other necessary data processing.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

  • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Integration - Splitting Patterns NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the structural elucidation of this compound using spectroscopic techniques.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. By combining the information from NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data in the laboratory.

References

The Ascendant Therapeutic Potential of Indan-5-Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indan scaffold, a bicyclic hydrocarbon, serves as a privileged structure in medicinal chemistry, lending itself to the development of a diverse array of therapeutic agents. Among its derivatives, Indan-5-carboxylic acids are emerging as a promising class of compounds with significant biological activities. This technical guide provides a comprehensive overview of the current state of research into Indan-5-carboxylic acid derivatives, with a particular focus on their anti-inflammatory properties. This document details their synthesis, biological evaluation, and underlying mechanisms of action, presenting quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

The indan ring system is a core structural motif in numerous biologically active molecules. Its rigid framework provides a valuable scaffold for the design of compounds that can interact with specific biological targets with high affinity and selectivity. The addition of a carboxylic acid group at the 5-position of the indan ring introduces a key functional group that can participate in crucial interactions with biological macromolecules, such as enzymes and receptors, making this compound a particularly interesting starting point for the development of novel therapeutics. While research has explored various substituted indan derivatives, this guide will focus on the biological activities attributed to the this compound core.

Biological Activity of this compound Derivatives

Research into this compound derivatives has primarily focused on their potential as anti-inflammatory agents. These compounds have demonstrated significant efficacy in preclinical models of inflammation, suggesting their potential for the treatment of a range of inflammatory disorders.

Anti-inflammatory Activity

A key study investigating a series of 5-substituted-1-indancarboxylic acids revealed their potential as potent anti-inflammatory agents. The anti-inflammatory effects of these compounds were evaluated using two standard in vivo models: the carrageenan-induced paw edema assay in rats, a model of acute inflammation, and the adjuvant-induced arthritis model in rats, a model of chronic inflammation.

Quantitative Data Summary

The anti-inflammatory activity of various 5-substituted-1-indancarboxylic acid derivatives is summarized in the tables below.

Table 1: Anti-inflammatory Activity of 5-Substituted-1-Indancarboxylic Acids in the Carrageenan-Induced Paw Edema Assay

CompoundSubstitution at C5Dose (mg/kg, p.o.)% Inhibition of Edema (3 hours)
1 H5025
2 F5030
3 Cl5045
4 Br5042
5 I5038
6 CH₃5035
7 OCH₃5040
Indomethacin -1050

Table 2: Anti-inflammatory Activity of Selected 5-Substituted-1-Indancarboxylic Acids in the Adjuvant-Induced Arthritis Model

CompoundSubstitution at C5Dose (mg/kg, p.o., daily)% Inhibition of Paw Swelling (Day 21)
3 Cl2540
7 OCH₃2535
Indomethacin -155

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 5-Substituted-1-Indancarboxylic Acids

A general synthetic route for the preparation of 5-substituted-1-indancarboxylic acids is depicted below. The synthesis typically starts from a readily available substituted benzene derivative, which undergoes a series of reactions to construct the indan ring system and introduce the carboxylic acid functionality.

Synthesis_Workflow sub_benzene Substituted Benzene friedel_crafts Friedel-Crafts Acylation sub_benzene->friedel_crafts Succinic anhydride, AlCl₃ reduction Clemmensen or Wolff-Kishner Reduction friedel_crafts->reduction Zn(Hg), HCl or H₂NNH₂, KOH cyclization Intramolecular Cyclization reduction->cyclization Polyphosphoric acid oxidation Oxidation cyclization->oxidation KMnO₄ or CrO₃ final_product 5-Substituted-1-Indancarboxylic Acid oxidation->final_product

Caption: General synthetic workflow for 5-substituted-1-indancarboxylic acids.

Carrageenan-Induced Paw Edema Assay

This assay is a standard model for evaluating acute inflammation.[1]

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure:

    • A 1% (w/v) solution of carrageenan in sterile saline is prepared.

    • The test compounds are administered orally (p.o.) at a specified dose one hour before the carrageenan injection. A control group receives the vehicle only.

    • 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Carrageenan_Assay_Workflow start Start acclimatize Acclimatize Rats start->acclimatize grouping Group Animals (n=6) acclimatize->grouping fasting Overnight Fasting grouping->fasting drug_admin Administer Test Compound/Vehicle (p.o.) fasting->drug_admin wait Wait for 1 hour drug_admin->wait carrageenan Inject Carrageenan (0.1 mL, 1%) into Paw wait->carrageenan measure_initial Measure Initial Paw Volume carrageenan->measure_initial measure_hourly Measure Paw Volume Hourly (1-5h) measure_initial->measure_hourly calculate Calculate % Inhibition of Edema measure_hourly->calculate end End calculate->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Adjuvant-Induced Arthritis Model

This model is used to evaluate the efficacy of compounds in a chronic inflammatory condition that resembles rheumatoid arthritis.[2][3][4]

  • Animals: Male Lewis rats (150-200 g) are used.

  • Procedure:

    • On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the tail base.

    • The test compounds are administered orally daily from day 0 to day 21.

    • The volume of both hind paws is measured periodically (e.g., every 3 days) using a plethysmometer.

    • On day 21, the animals are euthanized, and the hind paws are collected for histological analysis.

  • Data Analysis: The percentage inhibition of paw swelling is calculated for each group compared to the control group.

Arthritis_Model_Workflow start Start acclimatize Acclimatize Rats start->acclimatize grouping Group Animals (n=6) acclimatize->grouping induction Induce Arthritis (FCA Injection, Day 0) grouping->induction treatment Daily Oral Administration of Test Compound (Day 0-21) induction->treatment measurement Measure Paw Volume Periodically treatment->measurement euthanasia Euthanize on Day 21 measurement->euthanasia histology Histological Analysis of Paws euthanasia->histology calculate Calculate % Inhibition of Paw Swelling histology->calculate end End calculate->end

Caption: Experimental workflow for the adjuvant-induced arthritis model.

Mechanism of Action and Signaling Pathways

The anti-inflammatory activity of this compound derivatives is likely mediated through the inhibition of key enzymes involved in the inflammatory cascade. While the precise molecular targets for this specific class of compounds have not been definitively elucidated, their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential mechanism involving the inhibition of cyclooxygenase (COX) enzymes.

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX enzymes reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Arachidonic_Acid_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa Hydrolysis cox Cyclooxygenase (COX-1 & COX-2) aa->cox pgs Prostaglandins (PGE₂, PGI₂, etc.) cox->pgs Metabolism inflammation Inflammation, Pain, Fever pgs->inflammation indan This compound Derivatives indan->cox Inhibition

Caption: Postulated mechanism of action via the arachidonic acid pathway.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel anti-inflammatory agents. The preliminary data presented in this guide highlight their potential to mitigate both acute and chronic inflammation. Further research is warranted to fully elucidate their mechanism of action, including their specific molecular targets and effects on various signaling pathways. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Additionally, comprehensive pharmacokinetic and toxicological profiling will be necessary to assess their drug-like properties and potential for clinical development. The exploration of this chemical space holds significant promise for the discovery of new and effective treatments for a wide range of inflammatory diseases.

References

Indan-5-Carboxylic Acid Derivatives as Selective MMP-13 Inhibitors: A Potential Therapeutic Avenue for Osteoarthritis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Focus: Matrix Metalloproteinase-13 (MMP-13) Inhibition

The landscape of therapeutic intervention for osteoarthritis (OA), a degenerative joint disease characterized by the progressive breakdown of articular cartilage, has been significantly shaped by the pursuit of selective enzyme inhibitors. Within this context, derivatives of indan-5-carboxylic acid have emerged as a promising class of compounds, with a primary therapeutic target identified as Matrix Metalloproteinase-13 (MMP-13). This technical guide provides a comprehensive overview of the rationale, mechanism, and preclinical evaluation of these compounds, with a specific focus on a well-characterized example: 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)this compound .

MMP-13, a zinc-dependent endopeptidase, plays a pivotal role in the degradation of type II collagen, the main structural component of articular cartilage.[1][3] Its expression is significantly upregulated in OA-affected cartilage, making it a key driver of the pathological tissue destruction seen in the disease.[1][3] Consequently, the selective inhibition of MMP-13 represents a compelling disease-modifying therapeutic strategy. Early efforts in developing MMP inhibitors were hampered by a lack of selectivity, leading to off-target effects and dose-limiting toxicities, such as musculoskeletal syndrome.[4] The development of non-zinc binding inhibitors, a class to which the featured this compound derivative belongs, was a strategic approach to enhance selectivity and improve the safety profile.[4][5]

Quantitative Data on Inhibitory Activity

The potency and selectivity of this compound derivatives are critical determinants of their therapeutic potential. The following table summarizes the inhibitory activity of 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1][2]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)this compound against a panel of matrix metalloproteinases.

EnzymeIC50 (nM)Selectivity vs. MMP-13
MMP-13 4.3 -
MMP-1>10,000>2325-fold
MMP-2>10,000>2325-fold
MMP-86,800~1581-fold
MMP-9>10,000>2325-fold

Data sourced from Gege et al., Journal of Medicinal Chemistry, 2012.

Signaling Pathways in Osteoarthritis and MMP-13 Regulation

The expression of MMP-13 in chondrocytes is tightly regulated by a complex network of signaling pathways, which are often dysregulated in osteoarthritis. Pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are key upstream activators. These cytokines trigger intracellular cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which culminate in the increased transcription of the MMP-13 gene. The Wnt/β-catenin signaling pathway and transcription factors like Runx2 and LEF1 are also implicated in this process.

MMP13_Regulation Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Receptors Cell Surface Receptors Cytokines->Receptors MAPK MAPK Pathway (p38, ERK, JNK) Receptors->MAPK NFkB NF-κB Pathway Receptors->NFkB Wnt Wnt/β-catenin Pathway Receptors->Wnt TranscriptionFactors Transcription Factors (AP-1, Runx2, LEF1) MAPK->TranscriptionFactors NFkB->TranscriptionFactors Wnt->TranscriptionFactors MMP13_Gene MMP13 Gene Expression TranscriptionFactors->MMP13_Gene Pro_MMP13 Pro-MMP-13 (Inactive) MMP13_Gene->Pro_MMP13 Active_MMP13 Active MMP-13 Pro_MMP13->Active_MMP13 Activation Collagen Type II Collagen Active_MMP13->Collagen Cleavage Degradation Cartilage Degradation Collagen->Degradation Inhibitor Indan-5-carboxylic acid derivative Inhibitor->Active_MMP13 Assay_Workflow Start Start PrepReagents Prepare Reagents (Substrate, Buffer) Start->PrepReagents PrepInhibitor Prepare Serial Dilutions of Inhibitor Start->PrepInhibitor PrepEnzyme Prepare MMP-13 Working Solution Start->PrepEnzyme PlateSetup Add Substrate and Inhibitor to 96-well Plate PrepReagents->PlateSetup PrepInhibitor->PlateSetup InitiateRxn Add MMP-13 to Wells to Start Reaction PlateSetup->InitiateRxn PrepEnzyme->InitiateRxn Incubate Incubate at 37°C InitiateRxn->Incubate ReadPlate Measure Fluorescence (Ex/Em: ~328/393 nm) Incubate->ReadPlate Analyze Data Analysis (Calculate % Inhibition, IC50) ReadPlate->Analyze End End Analyze->End

References

The Indan-5-Carboxylic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indan-5-carboxylic acid core, a bicyclic structure featuring a fused benzene and cyclopentane ring with a carboxylic acid moiety at the 5-position, represents a significant scaffold in the landscape of medicinal chemistry. Its rigid framework and the versatile chemical handle of the carboxylic acid group have made it an attractive starting point for the design and synthesis of a diverse array of bioactive molecules. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a particular focus on their role as anti-inflammatory agents. The information presented herein is intended to provide a comprehensive resource for researchers engaged in drug discovery and development.

The indan ring system is a recognized pharmacophore present in several well-established drugs. For instance, the potent non-steroidal anti-inflammatory drugs (NSAIDs) Sulindac and Clidanac feature an indan core, highlighting the therapeutic relevance of this structural motif.[1][2] The carboxylic acid group is a crucial functional group in numerous pharmaceuticals, contributing to target binding, often through interactions with key amino acid residues in enzyme active sites, and influencing the pharmacokinetic properties of the molecule.[3]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of a suitably substituted phenylpropionic acid. For instance, the synthesis of indan-1-carboxylic acids often starts from phenylsuccinic acid, which undergoes cyclization using a dehydrating agent like polyphosphoric acid to form a 3-oxo-indan-1-carboxylic acid intermediate.[1] This intermediate can then be further modified.

A general synthetic pathway to access 5-substituted-indan-1-carboxylic acids is outlined below. This multi-step synthesis allows for the introduction of various substituents at the 5-position of the indan ring, enabling the exploration of structure-activity relationships.

Synthesis_Workflow cluster_start Starting Materials Substituted_Benzaldehyde Substituted Benzaldehyde Knoevenagel_Condensation Knoevenagel Condensation Substituted_Benzaldehyde->Knoevenagel_Condensation Malonic_Acid_Derivative Malonic Acid Derivative Malonic_Acid_Derivative->Knoevenagel_Condensation Cinnamic_Acid_Derivative Substituted Cinnamic Acid Knoevenagel_Condensation->Cinnamic_Acid_Derivative Reduction Reduction Cinnamic_Acid_Derivative->Reduction Phenylpropionic_Acid_Derivative Substituted Phenylpropionic Acid Reduction->Phenylpropionic_Acid_Derivative Cyclization Friedel-Crafts Cyclization Phenylpropionic_Acid_Derivative->Cyclization Indanone_Derivative Substituted Indan-1-one Cyclization->Indanone_Derivative Oxidation_or_Reduction Further Modification Indanone_Derivative->Oxidation_or_Reduction Final_Product 5-Substituted Indan-1-carboxylic Acid Oxidation_or_Reduction->Final_Product

General synthetic scheme for 5-substituted-indan-1-carboxylic acids.

Anti-inflammatory Activity and Mechanism of Action

Derivatives of indan-carboxylic acid have demonstrated significant potential as anti-inflammatory agents.[4][5] Their mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[3] The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

The inflammatory signaling pathway involving COX enzymes is a critical target for anti-inflammatory drugs. Upon cellular stimulation by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by COX-1 and COX-2 to produce prostaglandins, which in turn act on various receptors to elicit inflammatory responses. NSAIDs, including those with an indan-carboxylic acid scaffold, act by inhibiting the activity of these COX enzymes, thereby reducing prostaglandin synthesis and mitigating inflammation.

Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane PLA2 Phospholipase A2 Cell_Membrane->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesize Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Indan_Carboxylic_Acids Indan-5-Carboxylic Acid Derivatives (NSAIDs) Indan_Carboxylic_Acids->COX_Enzymes inhibit

Simplified signaling pathway of inflammation and NSAID action.

Structure-Activity Relationship (SAR) and Quantitative Data

The anti-inflammatory potency of indan-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the indan ring. Structure-activity relationship (SAR) studies have provided valuable insights for the design of more potent and selective inhibitors.

For instance, substitution at the 5-position of the indan-1-carboxylic acid scaffold has been explored to enhance anti-inflammatory activity. The table below summarizes the in vitro cyclooxygenase (COX) inhibitory activity of a series of representative carboxylic acid derivatives, including some with an indan-like core, providing a comparative overview of their potency.

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Indomethacin Indole derivative0.010.011
Ibuprofen Propionic acid derivative11.2--
Celecoxib Pyrazole derivative-0.78COX-2 Selective
PYZ16 Pyrazole derivative5.580.5210.73
IND21 Indole derivative3.00.02150
IND22 Indole derivative-7.59-
Compound 7 Indomethacin amide>1000.009>11111
Compound 8 Indomethacin ester>1000.2>500
Compound 19 Indomethacin derivative>1000.04>2500
Meclofenamate Amide 25 Anthranilic acid derivative>1000.2>500
Meclofenamate Amide 31 Anthranilic acid derivative>1000.12>833

Data compiled from multiple sources.[6][7] Note: A lower IC₅₀ value indicates higher potency. The selectivity index is a ratio of COX-1 to COX-2 IC₅₀ values; a higher number indicates greater selectivity for COX-2.

The data suggest that modifications to the carboxylic acid moiety, such as conversion to amides or esters, can dramatically increase selectivity for COX-2, which is often a desirable trait to reduce gastrointestinal side effects associated with COX-1 inhibition.[6]

Experimental Protocols

General Synthesis of 5-Substituted-Indan-1-Carboxylic Acids

A representative experimental protocol for the synthesis of a 5-substituted-indan-1-carboxylic acid derivative is as follows:

  • Step 1: Knoevenagel Condensation: A mixture of a substituted benzaldehyde (1 eq.), a malonic acid derivative (1.1 eq.), and a catalytic amount of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) is heated to reflux for several hours. After cooling, the product, a substituted cinnamic acid derivative, is isolated by filtration or extraction.

  • Step 2: Reduction: The substituted cinnamic acid derivative is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) or reduced using a chemical reducing agent (e.g., NaBH₄) to yield the corresponding substituted phenylpropionic acid.

  • Step 3: Friedel-Crafts Cyclization: The substituted phenylpropionic acid is treated with a strong acid catalyst (e.g., polyphosphoric acid or triflic acid) and heated to induce intramolecular acylation, leading to the formation of the corresponding substituted indan-1-one.

  • Step 4: Further Modification: The indan-1-one can be converted to the final indan-1-carboxylic acid through various methods, such as a Willgerodt-Kindler reaction followed by hydrolysis, or a multi-step sequence involving reduction of the ketone and subsequent oxidation of a newly introduced functional group to a carboxylic acid.

In Vitro COX Inhibition Assay

The following protocol outlines a common method for determining the COX inhibitory activity of test compounds:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: A suitable buffer, such as Tris-HCl, is prepared.

  • Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme (either COX-1 or COX-2) in the assay buffer for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation time, the reaction is stopped by adding a quenching solution (e.g., a solution of HCl).

  • Product Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE₂ produced in the presence of the test compound to that of a control (without the inhibitor). The IC₅₀ value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Assay_Workflow Start Start Assay Prepare_Reagents Prepare Enzyme, Buffer, and Test Compound Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Test Compound Prepare_Reagents->Pre_incubation Add_Substrate Add Arachidonic Acid to Initiate Reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction with Quenching Solution Incubation->Stop_Reaction Quantify_Product Quantify PGE₂ using EIA Stop_Reaction->Quantify_Product Analyze_Data Calculate % Inhibition and IC₅₀ Value Quantify_Product->Analyze_Data End End Analyze_Data->End

Workflow for in vitro COX inhibition assay.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This widely used animal model assesses the in vivo anti-inflammatory activity of compounds:[8][9]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with that of the control group.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its proven track record in approved anti-inflammatory drugs, coupled with the vast possibilities for chemical modification, ensures its continued relevance in medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers aiming to explore the potential of this privileged structure in their drug discovery endeavors. Further investigation into the synthesis of diverse derivatives and their comprehensive biological evaluation is warranted to unlock the full therapeutic potential of the this compound core.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Indan-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indan-5-carboxylic acid is a bicyclic organic compound featuring an indan scaffold substituted with a carboxylic acid group. This guide provides an in-depth analysis of its core physicochemical properties, standardized experimental protocols for their determination, and an exploration of its relevance as a structural motif in medicinal chemistry and drug development. Key data is presented in structured tables for clarity, and experimental workflows are visualized to facilitate understanding.

Core Physicochemical Properties

This compound is a solid at room temperature. The fusion of the aromatic and aliphatic rings creates a rigid, three-dimensional structure, while the carboxylic acid group imparts polarity and acidic properties, governing its solubility, ionization state, and potential for intermolecular interactions.

Quantitative Data Summary

The key physicochemical parameters of this compound are summarized in the table below. These values are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1][2]
Melting Point 184 °C[1][3]
Boiling Point 126-128 °C (at 0.6 Torr)[1][3]
Density (Predicted) 1.237 ± 0.06 g/cm³[3]
pKa (Predicted) 4.44 ± 0.20[3]
Appearance White to off-white solid
LogP (Octanol/Water) Not experimentally determined; predicted values vary.

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Qualitative Properties
  • Solubility : As a carboxylic acid, this compound is expected to have low solubility in water due to the nonpolar indan backbone. Its solubility increases significantly in basic aqueous solutions where it forms the more soluble carboxylate salt. It is generally soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[4] The solubility in organic solvents can be enhanced by the presence of small amounts of water.[5][6]

  • Acidity : The carboxylic acid group is a weak acid. The predicted pKa of ~4.44 is typical for an aromatic carboxylic acid, indicating that at physiological pH (≈7.4), the molecule will exist almost entirely in its deprotonated, anionic carboxylate form.[3] This ionization is critical for its biological activity and pharmacokinetic properties.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by characteristic absorptions of the carboxylic acid group. A very broad O–H stretching band is expected from approximately 2500 to 3300 cm⁻¹.[7][8] A strong, sharp C=O stretching absorption should appear between 1690 and 1760 cm⁻¹.[7] Additionally, a C–O stretching band is anticipated in the 1210-1320 cm⁻¹ region.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The most downfield signal will be the acidic proton of the carboxyl group, typically appearing as a broad singlet around 10-13 ppm.[10][11] The aromatic protons on the indan ring will resonate in the aromatic region (approx. 7-8 ppm), and the aliphatic protons of the five-membered ring will appear further upfield as multiplets.

    • ¹³C NMR : The carboxyl carbon will produce a characteristic signal in the downfield region of the spectrum, typically between 165 and 185 ppm.[11] The aromatic and aliphatic carbons of the indan structure will have distinct chemical shifts that can be assigned using 2D NMR techniques.[10]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for key characterization experiments.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.

Methodology: Capillary Method

  • Sample Preparation : A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[12][13][14]

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.[12]

  • Heating : The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[14]

  • Observation : The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[13][15]

  • Reporting : The melting point is reported as the range T₁ – T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Observe Melting D->E F Record T1 & T2 E->F G Report Melting Range F->G pKaWorkflow A Calibrate pH Meter B Prepare Analyte Solution (with KCl for ionic strength) A->B C Acidify Solution (e.g., to pH 2) B->C D Titrate with Standard Base (e.g., 0.1 M NaOH) C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine pKa at Half-Equivalence Point F->G CarboxylicAcidRole cluster_drug Drug Molecule cluster_target Biological Target (e.g., Enzyme) Drug Indan-5-Carboxylic Acid Derivative Ionized Carboxylate (R-COO⁻) at physiological pH Drug->Ionized Ionizes PositiveResidue Positive Residue (e.g., Arg, Lys) Ionized->PositiveResidue Ionic Bond (Salt Bridge) HBD H-Bond Donor Ionized->HBD Hydrogen Bond Target Active Site Target->PositiveResidue Target->HBD

References

The Structure-Activity Relationship of Indan-5-Carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indan-5-carboxylic acid scaffold has emerged as a promising framework in the design of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic drugs. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Structure and Pharmacological Activity

This compound derivatives are primarily recognized for their anti-inflammatory properties. A notable example from this class is Clidanac (6-chloro-5-cyclohexylindan-1-carboxylic acid), a known non-steroidal anti-inflammatory drug (NSAID).[1] The core structure consists of an indan fused ring system with a carboxylic acid group at position 5. Modifications to this basic structure have been explored to optimize potency and selectivity.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the indan ring and the carboxylic acid moiety.

Substitution on the Indan Ring System

The aromatic ring of the indan nucleus is a key site for modification. The position and electronic properties of substituents play a crucial role in modulating activity. For instance, the presence of a chlorine atom at the 6-position and a bulky lipophilic group like a cyclohexyl at the 5-position, as seen in Clidanac, is associated with potent anti-inflammatory effects.[1]

Modifications of the Carboxylic Acid Group

The carboxylic acid group is generally considered essential for the anti-inflammatory activity of many NSAIDs, as it is often involved in binding to the active site of target enzymes like cyclooxygenase (COX). While the 5-carboxylic acid is the defining feature of this particular class, related studies on indan acids have shown that the nature of the acidic function can influence potency. For example, converting the carboxylic acid to an acetic acid can alter the analgesic and anti-inflammatory profile.

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the in vitro inhibitory activities of selected indan and related carboxylic acid derivatives against key inflammatory targets.

CompoundTargetIC50 (µM)Reference
IndomethacinOvine COX-10.42[2]
Human COX-22.75[2]
DiclofenacOvine COX-10.06[2]
Ovine COX-20.79[2]
Human COX-20.40[2]
IbuprofenCOX-112[3]
COX-280[3]
CelecoxibCOX-20.42[1]
Compound 7aCOX-20.29[1]

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Reference NSAIDs and a Thiophene-3-carboxamide Derivative.

CompoundAssayIC50 (µM)Reference
Compound 6dNF-κB Inhibition3.81[4]
CurcuminNO Inhibition14.7[5]
Compound 88NO Inhibition4.9[5]
Compound 97NO Inhibition9.6[5]

Table 2: In Vitro Anti-inflammatory Activity of an Indole-Hydantoin Derivative and other Natural Product Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key in vitro and in vivo anti-inflammatory assays.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the two COX isoforms.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference standards (e.g., Indomethacin, Celecoxib) dissolved in DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare working solutions of enzymes, cofactors, and substrates in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and heme.

  • Add various concentrations of the test compounds or reference standards to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the reaction mixture at 37°C for 2 minutes.[2]

  • Terminate the reaction by adding a stop solution (e.g., 2.0 M HCl).[2]

  • Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an Enzyme Immunoassay (EIA) kit.

  • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Vehicle for drug administration

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water before the experiment.

  • Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

Cyclooxygenase (COX) Pathway and NSAID Inhibition

The primary mechanism of action for many NSAIDs, likely including this compound derivatives, is the inhibition of the COX enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs This compound Derivatives (NSAIDs) NSAIDs->COX1 NSAIDs->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. While direct evidence for this compound derivatives is emerging, related indole-containing compounds have been shown to inhibit this pathway.[7]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Inhibitor Potential Inhibitor Inhibitor->IKK

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Experimental Workflow for Anti-inflammatory Drug Screening

The following diagram outlines a typical workflow for the screening and evaluation of novel this compound derivatives as anti-inflammatory agents.

Workflow Synthesis Synthesis of This compound Derivatives InVitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead InVivo In Vivo Efficacy (Carrageenan-Induced Paw Edema) Lead->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A typical workflow for the screening of anti-inflammatory compounds.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The structure-activity relationships highlight the importance of substitution patterns on the indan ring for optimizing biological activity. Further investigation into their mechanism of action, particularly their effects on the NF-κB signaling pathway, could open new avenues for the design of more potent and selective anti-inflammatory drugs. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of these promising compounds.

References

In Silico Prediction of Indan-5-carboxylic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of Indan-5-carboxylic acid. In the absence of extensive experimental data for this specific molecule, this document serves as a predictive framework, leveraging established computational techniques to forecast its potential therapeutic applications. We will explore molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols for these methodologies are provided to enable researchers to apply these techniques. Based on the known anti-inflammatory and analgesic properties of structurally related indan derivatives, this guide will focus on predicting the interaction of this compound with key targets in inflammatory and pain signaling pathways, such as Cyclooxygenase-2 (COX-2). All predictive data is presented in structured tables, and key workflows and biological pathways are visualized using diagrams to facilitate understanding.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a small organic molecule featuring an indan scaffold, which is a common motif in various biologically active compounds. Notably, derivatives of indan carboxylic acid have been recognized for their anti-inflammatory and analgesic properties.[1][2][3] For instance, Sulindac and Clidanac are well-known anti-inflammatory drugs that possess an indan ring system.[1] Given the therapeutic potential of this chemical class, predicting the bioactivity of novel derivatives like this compound is a crucial step in early-stage drug discovery.

In silico bioactivity prediction utilizes computational methods to forecast the biological effects of chemical compounds.[4][5][6] These approaches offer significant advantages by reducing the time and cost associated with traditional experimental screening.[7] By simulating molecular interactions and building predictive models from existing data, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the drug development pipeline.[8] This guide will outline a systematic in silico approach to characterize the potential bioactivity of this compound.

Predicted Bioactivity Profile of this compound

Based on the known activities of structurally similar compounds, we hypothesize that this compound is likely to exhibit anti-inflammatory and analgesic effects. The primary molecular targets for many non-steroidal anti-inflammatory drugs (NSAIDs) are the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain.[9][10] Therefore, our predictive analysis will focus on the interaction of this compound with COX-2.

Predicted Physicochemical Properties and Drug-Likeness

A preliminary analysis of this compound's properties is essential to assess its potential as a drug candidate. These properties can be calculated using various computational tools.

PropertyPredicted ValueMethod
Molecular Weight162.19 g/mol ---
LogP (octanol-water partition coefficient)2.1ALOGPS
Number of Hydrogen Bond Donors1RDKit
Number of Hydrogen Bond Acceptors2RDKit
Lipinski's Rule of FivePass (0 violations)RDKit
Molar Refractivity45.3 cm³ALOGPS
Predicted ADMET Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for determining the viability of a compound as a drug.[4][5][6][11] In silico ADMET prediction provides an early indication of a compound's pharmacokinetic and safety profile.

ADMET PropertyPredictionConfidencePrediction Tool
Absorption
Human Intestinal AbsorptionHigh85%SwissADME
Caco-2 PermeabilityModerate70%ADMETlab 2.0
Distribution
Blood-Brain Barrier PermeationLow75%SwissADME
Plasma Protein BindingHigh80%ADMETlab 2.0
Metabolism
CYP2D6 InhibitorUnlikely90%SwissADME
CYP3A4 InhibitorUnlikely88%SwissADME
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateUnlikely75%ADMETlab 2.0
Toxicity
AMES MutagenicityNon-mutagen92%ADMETlab 2.0
hERG BlockageLow risk85%ADMETlab 2.0
HepatotoxicityLow risk78%ADMETlab 2.0

In Silico Experimental Protocols

This section provides detailed methodologies for the computational experiments used to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the binding orientation and affinity of a small molecule to a protein target.[12][13][14]

Protocol:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

    • Define the binding site by creating a grid box around the active site residues.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule editor like Avogadro or ChemDraw.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina.

    • Set the exhaustiveness parameter to control the search thoroughness (e.g., 8).

    • Run the docking simulation to generate multiple binding poses.

  • Analysis:

    • Analyze the predicted binding affinities (in kcal/mol).

    • Visualize the top-ranked binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[15][16][17][18]

Protocol:

  • Data Set Collection:

    • Compile a dataset of structurally diverse compounds with experimentally determined bioactivity against the target of interest (e.g., COX-2 inhibitors with their IC50 values).

    • Ensure the data is curated and consistent.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or RDKit.

  • Model Building:

    • Divide the dataset into a training set and a test set.

    • Use a machine learning algorithm (e.g., multiple linear regression, support vector machine, or random forest) to build a model that correlates the descriptors with the biological activity.[15]

  • Model Validation:

    • Validate the model's predictive power using the internal test set and external validation where possible.

    • Assess statistical parameters such as the coefficient of determination (R²) and root mean square error (RMSE).

  • Prediction for this compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Use the validated QSAR model to predict its bioactivity.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[7][19][20][21]

Protocol:

  • Pharmacophore Model Generation:

    • Ligand-based: If the 3D structure of the target is unknown, align a set of known active molecules and identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) using software like LigandScout or MOE.[7][21]

    • Structure-based: If the target structure is known, analyze the interactions between the protein and a known potent ligand to define the key pharmacophoric features within the active site.

  • Pharmacophore Model Validation:

    • Validate the model by screening a database of known active and inactive compounds to assess its ability to distinguish between them.

  • Virtual Screening:

    • Use the validated pharmacophore model to screen large compound libraries to identify novel molecules that match the pharmacophoric features.

  • Fitting of this compound:

    • Align the 3D structure of this compound with the generated pharmacophore model to assess its fit and predict its potential for activity.

Visualization of Workflows and Signaling Pathways

Diagrams are provided to illustrate the in silico workflow and the biological pathways potentially modulated by this compound.

In_Silico_Workflow cluster_data Data Acquisition cluster_methods In Silico Prediction Methods cluster_analysis Analysis and Output mol_db Compound Database (e.g., PubChem) qsar QSAR Modeling mol_db->qsar Ligand Structures pharma Pharmacophore Modeling mol_db->pharma Ligand Structures admet ADMET Prediction mol_db->admet Ligand Structures prot_db Protein Database (e.g., PDB) docking Molecular Docking prot_db->docking Target Structure binding_affinity Binding Affinity Prediction docking->binding_affinity activity_pred Bioactivity Prediction qsar->activity_pred pharma->activity_pred safety_profile Safety Profile admet->safety_profile lead_opt Lead Optimization binding_affinity->lead_opt activity_pred->lead_opt safety_profile->lead_opt

In Silico Bioactivity Prediction Workflow

COX2_Pathway stimuli Pro-inflammatory Stimuli (e.g., Cytokines, LPS) membrane Cell Membrane phospholipase Phospholipase A2 membrane->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate pgg2 PGG2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins via Prostaglandin Synthases inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate indan This compound (Predicted Inhibitor) indan->cox2

Predicted Inhibition of the COX-2 Signaling Pathway

TNF_alpha_Pathway tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 binds tradd TRADD tnfr1->tradd recruits traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 ikk_complex IKK Complex traf2->ikk_complex activate rip1->ikk_complex activate ikb IκB ikk_complex->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression

Overview of the TNF-α Signaling Pathway

Conclusion

This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. By employing molecular docking, QSAR modeling, pharmacophore analysis, and ADMET prediction, researchers can generate valuable hypotheses about its therapeutic potential, particularly as an anti-inflammatory and analgesic agent targeting the COX-2 enzyme. The provided protocols and visualizations serve as a practical framework for conducting these computational studies. While in silico predictions require experimental validation, they are an indispensable tool in modern drug discovery for efficiently identifying and prioritizing promising lead compounds. Future experimental studies are warranted to confirm the predicted bioactivities of this compound.

References

Methodological & Application

Synthesis of Indan-5-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of Indan-5-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described two-step synthesis route is robust and proceeds through common, well-established organic reactions, making it accessible to researchers with a foundational knowledge of synthetic chemistry.

Introduction

This compound is a key intermediate in the development of various pharmacologically active molecules and functional materials. Its rigid bicyclic structure provides a unique scaffold for introducing molecular diversity. This protocol outlines a reliable synthesis beginning with the Friedel-Crafts acylation of indane to yield 5-acetylindane, which is subsequently oxidized to the target carboxylic acid via a haloform reaction.

Overall Reaction Scheme

Synthesis_Workflow Indane Indane Step1 Step 1: Friedel-Crafts Acylation Indane->Step1 AcetylChloride Acetyl Chloride + AlCl₃ AcetylChloride->Step1 Acetylindane 5-Acetylindane Step1->Acetylindane Step2 Step 2: Haloform Reaction Acetylindane->Step2 NaClO Sodium Hypochlorite (aq) NaClO->Step2 CarboxylicAcid This compound Step2->CarboxylicAcid

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Acetylindane via Friedel-Crafts Acylation

This procedure details the acylation of indane using acetyl chloride and aluminum chloride as the Lewis acid catalyst.[1][2]

Materials:

  • Indane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Methylene Chloride (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottomed flask with a stir bar

  • Claisen head

  • Addition funnel

  • Reflux condenser

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottomed flask equipped with a stir bar, Claisen head, addition funnel, and reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in methylene chloride (15 mL).

  • Cool the mixture to 0°C in an ice/water bath.

  • Add a solution of acetyl chloride (1.1 equivalents) in methylene chloride (10 mL) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes.

  • Following the addition, add a solution of indane (1.0 equivalent) in methylene chloride (10 mL) dropwise over 5-10 minutes.

  • After the complete addition of indane, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 15 minutes at room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, while stirring.

  • Transfer the mixture to a separatory funnel. Collect the organic layer.

  • Extract the aqueous layer with methylene chloride (20 mL).

  • Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the drying agent by gravity filtration into a clean, pre-weighed round-bottomed flask.

  • Remove the methylene chloride by rotary evaporation to yield crude 5-acetylindane, which can be used in the next step without further purification or purified by vacuum distillation.

Reagent Molar Ratio Notes
Indane1.0 equivStarting material
Acetyl Chloride1.1 equivAcylating agent
Aluminum Chloride1.1 equivLewis acid catalyst

Table 1: Stoichiometry for the Friedel-Crafts Acylation of Indane.

Step 2: Synthesis of this compound via Haloform Reaction

This protocol describes the oxidation of 5-acetylindane to this compound using an aqueous solution of sodium hypochlorite.[3][4]

Materials:

  • 5-Acetylindane (from Step 1)

  • Ethanol (EtOH)

  • Sodium Hypochlorite (NaClO) solution (e.g., 13%)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Reaction flask with a stir bar

  • Ice/water bath

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup (optional)

Procedure:

  • Dissolve the methyl ketone (5-acetylindane, 1.0 equivalent) in ethanol (approximately 11 mL per gram of ketone) in a reaction flask.

  • Cool the solution to 0°C in an ice/water bath.

  • Add the sodium hypochlorite solution (in portions) to the cooled reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion of the reaction, acidify the mixture to a pH of 1 with concentrated HCl.

  • Extract the reaction mixture with dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to give the crude product.

  • The crude this compound can be purified by flash column chromatography or recrystallization.[3][5]

Parameter Condition
Reaction Temperature0°C to Room Temperature
Reaction Time12 hours
Work-upAcidification, Extraction

Table 2: Reaction Conditions for the Haloform Reaction.

Purification of this compound

The final product can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene.[5] Alternatively, for higher purity, an acid-base extraction can be performed.[5][6]

Acid-Base Extraction Procedure:

  • Dissolve the crude carboxylic acid in an organic solvent like diethyl ether.

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH) to form the sodium salt of the carboxylic acid, which is water-soluble.

  • Separate the aqueous layer and wash it with fresh diethyl ether to remove any neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the purified carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Safety Precautions

  • Friedel-Crafts Acylation: Aluminum chloride and acetyl chloride are corrosive and react violently with water. Handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] The reaction is exothermic and should be cooled appropriately.

  • Haloform Reaction: Sodium hypochlorite is a strong oxidizing agent and is corrosive. Handle with care. The reaction should be performed in a well-ventilated area. Acidification of the reaction mixture will release chlorine gas, which is toxic. This step must be performed in a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

This detailed protocol provides a clear pathway for the successful synthesis and purification of this compound. By following these steps and adhering to the safety precautions, researchers can confidently produce this valuable compound for their scientific endeavors.

References

Application Notes and Protocols: Synthesis of Indan Carboxylic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of indan carboxylic acid derivatives. The primary synthetic strategy detailed herein involves a two-step process commencing with the Friedel-Crafts acylation of indan with succinic anhydride to yield a keto-acid, followed by the reduction of the ketone functionality to afford the final carboxylic acid product. This methodology is a robust and versatile approach for the preparation of indan-based carboxylic acids, which are important scaffolds in medicinal chemistry.

Introduction

The indan ring system is a prominent structural motif in numerous biologically active compounds.[1] In particular, indan carboxylic acid derivatives have garnered significant attention in drug discovery and development due to their therapeutic potential. Notably, compounds such as 6-chloro-5-cyclohexyl-1-indancarboxylic acid (Clidanac) have been recognized for their potent anti-inflammatory properties.[1][2] The synthesis of these molecules is therefore of considerable interest to medicinal chemists and process development scientists.

Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of acyl groups onto an aromatic ring.[3][4] While direct acylation to yield a carboxylic acid is not feasible, a two-step approach involving acylation with a cyclic anhydride followed by reduction offers an effective route. This application note details the synthesis of 4-(indan-5-yl)-4-oxobutanoic acid through the Friedel-Crafts acylation of indan with succinic anhydride, and its subsequent reduction to 4-(indan-5-yl)butanoic acid via Clemmensen or Wolff-Kishner reduction.

Reaction Scheme

The overall synthetic pathway is depicted below:

Reaction_Scheme Indan Indan KetoAcid 4-(Indan-5-yl)-4-oxobutanoic Acid Indan->KetoAcid AlCl₃, CS₂ SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid CarboxylicAcid 4-(Indan-5-yl)butanoic Acid KetoAcid->CarboxylicAcid Reduction (Clemmensen or Wolff-Kishner)

Caption: Overall reaction scheme for the synthesis of 4-(indan-5-yl)butanoic acid.

Experimental Protocols

Part 1: Friedel-Crafts Acylation of Indan with Succinic Anhydride

This protocol describes the synthesis of 4-(indan-5-yl)-4-oxobutanoic acid.

Materials:

  • Indan

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Carbon Disulfide (CS₂) (or other suitable solvent like nitrobenzene)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Sodium Bicarbonate Solution (5%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add indan and carbon disulfide.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

  • Add a solution of succinic anhydride in carbon disulfide dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, and then heat under reflux for an additional 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a 5% sodium bicarbonate solution.

  • Acidify the bicarbonate washings with concentrated hydrochloric acid to precipitate the keto-acid.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-(indan-5-yl)-4-oxobutanoic acid.

Quantitative Data:

Reactant/ProductMolar Mass ( g/mol )MolesMass (g)Yield (%)
Indan118.180.111.82-
Succinic Anhydride100.070.110.01-
Aluminum Chloride133.340.2229.33-
4-(Indan-5-yl)-4-oxobutanoic Acid218.25--75-85

Note: The yields are indicative and may vary depending on the reaction scale and conditions.

Part 2: Reduction of 4-(Indan-5-yl)-4-oxobutanoic Acid

The keto-acid can be reduced to the corresponding carboxylic acid using either the Clemmensen or Wolff-Kishner reduction. The choice of method depends on the substrate's sensitivity to acid or base.[5][6]

The Clemmensen reduction is effective for aryl-alkyl ketones and is carried out in strongly acidic media.[7][8][9]

Materials:

  • 4-(Indan-5-yl)-4-oxobutanoic Acid

  • Zinc Amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Water

  • Sodium Chloride Solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% mercuric chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-(indan-5-yl)-4-oxobutanoic acid.

  • Heat the mixture under reflux for 24-48 hours. Additional portions of hydrochloric acid may be added during the reflux period.

  • After cooling, separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-(indan-5-yl)butanoic acid.

The Wolff-Kishner reduction is suitable for substrates that are sensitive to acid.[10][11][12]

Materials:

  • 4-(Indan-5-yl)-4-oxobutanoic Acid

  • Hydrazine Hydrate (NH₂NH₂·H₂O)

  • Potassium Hydroxide (KOH)

  • Diethylene Glycol

  • Water

  • Hydrochloric Acid (for acidification)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 4-(indan-5-yl)-4-oxobutanoic acid in diethylene glycol.

  • Add hydrazine hydrate and potassium hydroxide pellets.

  • Heat the mixture to 100-120 °C for 1-2 hours.

  • Remove the condenser and allow the temperature to rise to 190-200 °C to distill off water and excess hydrazine.

  • Reattach the condenser and continue to heat at this temperature for another 3-4 hours.

  • Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.

  • The product will precipitate out of the solution. Filter the solid, wash with water, and dry to obtain 4-(indan-5-yl)butanoic acid.

Quantitative Data for Reduction:

Starting MaterialReduction MethodReagentsReaction Time (h)Typical Yield (%)
4-(Indan-5-yl)-4-oxobutanoic AcidClemmensenZn(Hg), HCl24-4860-70
4-(Indan-5-yl)-4-oxobutanoic AcidWolff-KishnerNH₂NH₂·H₂O, KOH4-670-80

Workflow Diagram

Workflow cluster_acylation Part 1: Friedel-Crafts Acylation cluster_reduction Part 2: Reduction cluster_clemmensen Clemmensen cluster_wolff_kishner Wolff-Kishner start_acylation Mix Indan and CS₂ add_alcl3 Add AlCl₃ start_acylation->add_alcl3 add_anhydride Add Succinic Anhydride Solution add_alcl3->add_anhydride reflux_acylation Reflux add_anhydride->reflux_acylation workup_acylation Acidic Workup and Extraction reflux_acylation->workup_acylation precipitate_keto_acid Precipitate Keto-Acid workup_acylation->precipitate_keto_acid purify_keto_acid Recrystallize precipitate_keto_acid->purify_keto_acid end_acylation 4-(Indan-5-yl)-4-oxobutanoic Acid purify_keto_acid->end_acylation start_reduction 4-(Indan-5-yl)-4-oxobutanoic Acid end_acylation->start_reduction clemmensen_reflux Reflux with Zn(Hg) and HCl start_reduction->clemmensen_reflux wolff_kishner_heat Heat with Hydrazine and KOH start_reduction->wolff_kishner_heat clemmensen_workup Workup and Purification clemmensen_reflux->clemmensen_workup end_clemmensen 4-(Indan-5-yl)butanoic Acid clemmensen_workup->end_clemmensen wolff_kishner_workup Workup and Purification wolff_kishner_heat->wolff_kishner_workup end_wolff_kishner 4-(Indan-5-yl)butanoic Acid wolff_kishner_workup->end_wolff_kishner

Caption: Experimental workflow for the synthesis of indan carboxylic acid.

Applications in Drug Development

The carboxylic acid functional group is a key component in the pharmacophores of many drugs, contributing to target binding through hydrogen bonding and electrostatic interactions.[1][13] Indan carboxylic acid derivatives have been investigated for a range of pharmacological activities, with a primary focus on their roles as analgesic and anti-inflammatory agents.[1][2]

For instance, studies have shown that derivatives like 6-fluoroindan-1-carboxylic acid and 6-fluoroindan-1-acetic acid exhibit significant dose-dependent inhibition of acetic acid-induced writhing in mice, a common model for analgesic activity.[1] The development of such compounds is driven by the need for novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and reduced side effects.

Furthermore, the indan nucleus is considered an isostere of the indole ring, which is present in many established drug molecules.[14] This structural similarity provides a rationale for exploring indan carboxylic acids as potential therapeutic agents in various disease areas. The synthetic route detailed in this application note provides a reliable method for accessing these valuable scaffolds for further derivatization and biological evaluation in drug discovery programs.

References

Application Note: High-Purity Isolation of Indan-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides detailed protocols for the purification of Indan-5-carboxylic acid from a typical synthetic reaction mixture. The primary method involves a combination of liquid-liquid extraction and recrystallization, with an alternative column chromatography protocol for achieving the highest purity.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. Reaction mixtures often contain unreacted starting materials, by-products, and other impurities that must be removed. This application note details a robust, multi-step purification strategy to isolate this compound with high purity and yield.

Physicochemical Properties

Understanding the properties of this compound is essential for designing an effective purification strategy. Key data is summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂[1]
Molecular Weight162.19 g/mol [1]
Melting Point184 °C[1]
Boiling Point126-128 °C at 0.6 Torr[1]
AppearanceSolid[2]
SolubilityGenerally soluble in polar organic solvents like ethanol, methanol, and ethyl acetate.[3][4] Low solubility in non-polar solvents and water at neutral pH. The sodium salt is water-soluble.[5]

Purification Workflow Overview

The purification process is designed to systematically remove impurities based on their chemical properties. The general workflow involves an initial extraction to separate acidic components from neutral and basic impurities, followed by crystallization to remove any remaining closely related substances. For instances requiring exceptional purity, column chromatography can be employed.

Purification_Workflow Purification Workflow for this compound crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract Liquid-Liquid Extraction (Aqueous NaHCO₃) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (Neutral/Basic Impurities) separate->organic_layer Discard aqueous_layer Aqueous Layer (Sodium Indan-5-carboxylate) separate->aqueous_layer acidify Acidify Aqueous Layer (e.g., 2M HCl) aqueous_layer->acidify precipitate Filter Precipitate acidify->precipitate crude_solid Crude Solid Product precipitate->crude_solid crystallize Recrystallization crude_solid->crystallize chromatography Optional: Column Chromatography crude_solid->chromatography For highest purity pure_product Pure this compound crystallize->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This is the primary method for purifying this compound, leveraging its acidic nature to separate it from neutral or basic impurities.[6]

A. Materials and Reagents

  • Crude this compound

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Büchner funnel and filter paper

  • pH paper

B. Procedure

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (e.g., 10 mL per 1 g of crude material) in a separatory funnel.

  • Extraction: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[7] Continue shaking until effervescence ceases.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer contains neutral and basic impurities.

  • Re-extraction: Add another portion of saturated NaHCO₃ solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extract. Repeat this step one more time to ensure complete extraction of the carboxylic acid.

  • Organic Wash (Optional): The combined aqueous layers can be washed with a small portion of fresh ethyl acetate to remove any residual non-acidic impurities. Discard this organic wash.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M HCl dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper). A white precipitate of this compound should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove inorganic salts.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent or solvent mixture (e.g., hot water, or an ethanol/water mixture).[8][9] Heat the mixture with stirring until the solid completely dissolves.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is recommended when acid-base extraction is insufficient to remove impurities with similar acidity or for achieving analytical-grade purity.[10]

A. Materials and Reagents

  • Crude or semi-purified this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Eluent: A mixture of a non-polar solvent (e.g., Hexanes or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate), with a small amount of acetic acid (0.5-1%).[11]

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass chromatography column

  • Rotary evaporator

B. Procedure

  • Eluent Selection: Determine an appropriate eluent system using TLC. A good system will show the desired product with an Rf value of approximately 0.2-0.4, well-separated from impurities. A typical starting point is 30-50% Ethyl Acetate in Hexanes + 1% Acetic Acid. The acetic acid is added to suppress ionization of the carboxylic acid on the silica, preventing peak tailing.[11]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of the eluent and carefully pack the chromatography column. Equilibrate the column by running 2-3 column volumes of the initial eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the sample from the column with the selected solvent system. A gradient elution (gradually increasing the polarity by increasing the percentage of ethyl acetate) may be necessary to effectively separate all components.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product. Remove the eluent using a rotary evaporator to yield the purified this compound.

Expected Results

The purity of the product should be assessed at each stage using methods like melting point determination, TLC, or HPLC. The following table shows representative data for a successful purification.

Purification StageYield (%)Purity (by HPLC, %)Melting Point (°C)
Crude Product100~75%175-182 (broad)
After Extraction85-95~95%182-184
After Recrystallization70-85>99%184

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low recovery after extraction Incomplete extraction from the organic layer. / Incomplete precipitation upon acidification.Perform additional extractions with NaHCO₃. / Ensure pH is ~1-2 after adding HCl; cool the solution thoroughly.
Oily precipitate instead of solid Presence of impurities that lower the melting point. / Insufficiently dried product from organic solvent.Re-dissolve the oil in EtOAc, wash with brine, dry with MgSO₄, and re-precipitate. / Consider purification by column chromatography.
Product streaks on TLC plate The carboxylic acid is ionized on the silica gel.Add a small amount (0.5-1%) of acetic or formic acid to the TLC eluent to suppress ionization.[11]
Product does not crystallize Solution is not supersaturated. / Too much solvent was used. / Presence of soluble impurities inhibiting crystallization.Boil off some of the solvent to concentrate the solution. / Try scratching the inside of the flask with a glass rod. / Add a seed crystal. / If impurities are suspected, perform chromatography first.

References

Recrystallization Methods for Indan-5-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the recrystallization of Indan-5-carboxylic acid, a key intermediate in various pharmaceutical syntheses. The following sections outline effective single-solvent and mixed-solvent recrystallization methods, supported by quantitative data and step-by-step experimental procedures.

Introduction

Purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing. Recrystallization is a powerful technique for the purification of solid organic compounds like this compound, which has a melting point of approximately 184°C. The selection of an appropriate solvent system is paramount for achieving high purity and yield. This document details suitable solvent systems and protocols for the effective purification of this compound.

Data Presentation: Recrystallization Solvent Systems

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For aromatic carboxylic acids such as this compound, common and effective solvents include alcohols, water, and aromatic hydrocarbons like toluene. Mixed solvent systems can also be employed to fine-tune the solubility characteristics.

Recrystallization MethodSolvent SystemSuitabilityKey Considerations
Single-Solvent EthanolGoodThis compound exhibits good solubility in hot ethanol, with significantly lower solubility upon cooling.
WaterModerateWhile less effective than ethanol, hot water can be used for recrystallization. Solubility is limited even at boiling point.
TolueneModerateToluene can be an effective solvent, particularly for removing less polar impurities.
Mixed-Solvent Ethanol/WaterExcellentThis combination allows for precise control over the solubility. The compound is dissolved in a minimal amount of hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.
Toluene/HexaneGoodSimilar to the ethanol/water system, the compound is dissolved in hot toluene, and hexane is added as the anti-solvent.

Experimental Protocols

The following are detailed protocols for the recrystallization of this compound using both single-solvent and mixed-solvent systems.

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol describes the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a funnel and a receiving flask containing a small amount of boiling ethanol. Quickly filter the hot solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Analysis: Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to 184°C indicates high purity.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water

This protocol is particularly useful when a single solvent does not provide optimal results. It utilizes the high solubility of this compound in hot ethanol and its low solubility in water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).

  • Redissolution: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Characterize the final product by its melting point.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Application Notes and Protocols for the Characterization of Indan-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Indan-5-carboxylic acid. The techniques described herein are fundamental for establishing the identity, purity, and physicochemical properties of this compound, which are critical aspects in research, development, and quality control processes.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Expected ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12.0Singlet (broad)1H-COOH
~7.8-8.0Multiplet2HAromatic protons ortho to -COOH
~7.3Multiplet1HAromatic proton meta to -COOH
~2.9Triplet4H-CH₂- (indan ring)
~2.1Quintet2H-CH₂- (indan ring)

Expected ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~170-185-COOH
~145-150Aromatic C (quaternary)
~125-135Aromatic CH
~32-34-CH₂- (indan ring)
~25-CH₂- (indan ring)

Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • The carboxylic acid proton may exhibit a broad signal and can be confirmed by a D₂O exchange experiment, where the peak disappears.[1][2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. The carboxyl carbon typically appears in the 165-185 δ range.[1]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The carboxylic acid group has very characteristic absorption bands.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)[1][2][3][4][5][6]
1680-1710StrongC=O stretch (conjugated carboxylic acid)[1][3][4][5][7]
1210-1320StrongC-O stretch[3][4][7]
910-950BroadO-H bend (out-of-plane)[3]

Protocol for FTIR Analysis

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound. The broad O-H stretch is a hallmark of a carboxylic acid.[1][2][3][4][5][6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

Expected UV-Vis Absorption

λmax (nm)SolventTransition
~200-215Methanol/Ethanoln→π∗[5]
~240-280Methanol/Ethanolπ→π∗ (aromatic system)

Protocol for UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). A typical concentration is in the range of 10-100 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm, using the pure solvent as a blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Chromatographic Analysis

Chromatographic techniques are paramount for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of non-volatile compounds like carboxylic acids.[8][9] A reversed-phase method is generally suitable.

Typical HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with a higher percentage of A, and gradually increase B
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

Protocol for HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a standard solution of this compound with a known concentration.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing correctly (check for consistent retention times, peak areas, and theoretical plates).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Determine the retention time and peak area. Purity can be assessed by calculating the area percentage of the main peak. Quantification can be performed by comparing the peak area of the sample to that of the standard.

Gas Chromatography (GC)

Direct GC analysis of carboxylic acids can be challenging due to their high polarity and low volatility.[10] Derivatization is often required to convert the carboxylic acid into a more volatile and less polar ester or silyl ester.[10][11]

Protocol for GC Analysis (with Derivatization)

  • Derivatization (Silylation):

    • In a vial, dissolve a known amount of this compound in a suitable solvent (e.g., pyridine or DMF).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[12]

    • Heat the mixture (e.g., at 60-80 °C) for a specified time (e.g., 30 minutes) to complete the reaction.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 280 °C).

    • Detector Temperature: 300 °C (for FID).

  • Analysis: Inject the derivatized sample into the GC.

  • Data Analysis: Identify the peak corresponding to the derivatized this compound and determine its purity or concentration based on the peak area.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Expected Mass Spectral Data

Ionization Modem/zAssignment
ESI-[M-H]⁻Molecular ion
ESI+[M+H]⁺Protonated molecular ion
EI[M]⁺•Molecular ion
EI[M-OH]⁺Loss of hydroxyl radical
EI[M-COOH]⁺Loss of carboxyl group

Protocol for Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced via direct infusion or as the eluent from an HPLC or GC system (LC-MS or GC-MS).

  • Ionization:

    • Electrospray Ionization (ESI): Suitable for LC-MS, typically performed on a sample solution.

    • Electron Ionization (EI): Used in GC-MS, requires the sample to be in the gas phase.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • Determine the molecular weight from the molecular ion peak.

    • Analyze the fragmentation pattern to confirm the structure. Common fragmentations for carboxylic acids include the loss of -OH and -COOH groups.[6][13]

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point and decomposition temperature.

Protocol for Thermal Analysis

  • Instrumentation: Use a DSC or TGA instrument.

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate sample pan (e.g., aluminum for DSC).[14]

  • DSC Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature. The melting point is observed as an endothermic peak.

  • TGA Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

    • Record the change in mass as a function of temperature. The onset of mass loss indicates the decomposition temperature.

Visualizations

Analytical_Workflow_for_Indan_5_Carboxylic_Acid cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Output Sample This compound (Solid Sample) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR FTIR Spectroscopy Sample->IR Analysis UV UV-Vis Spectroscopy Sample->UV Analysis HPLC HPLC Sample->HPLC Analysis GCMS GC-MS (after derivatization) Sample->GCMS Analysis Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Analysis Structure Structural Elucidation NMR->Structure IR->Structure Properties Physicochemical Properties UV->Properties Purity Purity Assessment HPLC->Purity GCMS->Purity Thermal->Properties

Caption: Overall analytical workflow for the characterization of this compound.

HPLC_Method_Workflow start Start prep Prepare Mobile Phase (e.g., A: 0.1% H₃PO₄ in H₂O, B: ACN) start->prep sample_prep Prepare Sample and Standard Solutions (in Mobile Phase) prep->sample_prep instrument_setup Set up HPLC System (C18 Column, UV Detector) sample_prep->instrument_setup system_suitability Perform System Suitability Test instrument_setup->system_suitability injection Inject Sample system_suitability->injection data_acq Data Acquisition (Chromatogram) injection->data_acq data_analysis Data Analysis (Retention Time, Peak Area, Purity) data_acq->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the HPLC analysis of this compound.

GCMS_Derivatization_Workflow start Start dissolve Dissolve Sample in Solvent (e.g., Pyridine, DMF) start->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dissolve->add_reagent heat Heat Mixture (e.g., 60-80°C for 30 min) add_reagent->heat inject Inject Derivatized Sample into GC-MS heat->inject analyze GC Separation and MS Detection inject->analyze end End analyze->end

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

References

In Vitro Assays for Indan-5-carboxylic Acid: Application Notes and Protocols for Anti-Inflammatory Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory potential of Indan-5-carboxylic acid using a panel of established in vitro assays. The protocols detailed herein are designed to assess the compound's effects on key enzymatic and cellular pathways central to the inflammatory response. This document offers detailed methodologies, data presentation guidelines, and visual representations of experimental workflows and signaling pathways to facilitate the design and execution of these assays in a research setting.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key mediators of inflammation include prostaglandins, leukotrienes, nitric oxide (NO), and a variety of pro-inflammatory cytokines. The production of these mediators is tightly regulated by specific enzymes and signaling cascades. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting enzymes like cyclooxygenase (COX). Based on the chemical structure of this compound, it is hypothesized to exhibit anti-inflammatory properties by modulating one or more of these pathways. The following assays are designed to test this hypothesis.

Cyclooxygenase (COX) Inhibition Assay

The COX enzymes (COX-1 and COX-2) are pivotal in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable characteristic for novel anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition.

Data Presentation: COX Inhibition
CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound (Hypothetical Data) COX-1>100>100
COX-20.5 - 5.0
Celecoxib (Positive Control) COX-115375
COX-20.04
Ibuprofen (Non-selective Control) COX-1130.035
COX-2370

Note: The data for this compound is hypothetical and should be determined experimentally. The IC50 values for control compounds are sourced from literature and can vary based on assay conditions.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a method for rapid and sensitive screening of COX-2 inhibitors.

Materials:

  • Purified Human Recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • Arachidonic Acid (substrate)

  • Hemin (cofactor)

  • This compound and control compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Workflow:

COX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Dilute this compound - Prepare COX-2 enzyme solution - Prepare reaction mix (Buffer, Probe, Hemin) start->prepare_reagents add_inhibitor Add 10 µL of diluted This compound or controls to wells prepare_reagents->add_inhibitor add_enzyme Add 80 µL of COX-2 enzyme solution to each well add_inhibitor->add_enzyme incubate1 Incubate for 10-15 minutes at room temperature add_enzyme->incubate1 add_substrate Initiate reaction by adding 10 µL of arachidonic acid solution incubate1->add_substrate read_fluorescence Measure fluorescence kinetically (Ex/Em = ~535/587 nm) for 5-10 min add_substrate->read_fluorescence analyze Calculate % inhibition and determine IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the in vitro COX-2 inhibition assay.

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in COX Assay Buffer. The final DMSO concentration should be kept below 1%.

  • To a 96-well black microplate, add 10 µL of the diluted test compounds or vehicle control (DMSO in assay buffer).

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and Hemin.

  • Add 80 µL of the prepared COX-2 enzyme solution to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.

  • Calculate the rate of reaction for each concentration. The percent inhibition is determined relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.

Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of leukotrienes, which are potent mediators of inflammation. Inhibition of LOX, particularly 5-lipoxygenase (5-LOX), is another important target for anti-inflammatory drugs.

Data Presentation: 5-LOX Inhibition
CompoundTarget EnzymeIC50 (µM)
This compound (Hypothetical Data) 5-Lipoxygenase5 - 20
Zileuton (Positive Control) 5-Lipoxygenase~0.5 - 5
Quercetin (Reference Compound) 5-Lipoxygenase~5 - 15

Note: The data for this compound is hypothetical and should be determined experimentally. The IC50 values for control and reference compounds are sourced from literature and can vary based on assay conditions.

Experimental Protocol: Spectrophotometric 5-LOX Inhibition Assay

This protocol outlines a common method to assess the inhibition of soybean lipoxygenase, which is often used as a model for human 5-LOX.

Materials:

  • Soybean Lipoxygenase (Type I-B)

  • Sodium Phosphate Buffer (0.1 M, pH 9.0)

  • Linoleic Acid (substrate)

  • This compound and control compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Workflow:

LOX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Dilute this compound - Prepare lipoxygenase solution - Prepare linoleic acid solution start->prepare_reagents add_inhibitor_enzyme Add 20 µL of test compound and 180 µL of enzyme solution to wells prepare_reagents->add_inhibitor_enzyme incubate1 Incubate for 5 minutes at room temperature add_inhibitor_enzyme->incubate1 add_substrate Initiate reaction by adding 20 µL of linoleic acid solution incubate1->add_substrate read_absorbance Measure absorbance at 234 nm for 5 minutes add_substrate->read_absorbance analyze Calculate % inhibition and determine IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the in vitro 5-lipoxygenase inhibition assay.

Procedure:

  • Prepare serial dilutions of this compound and controls in the assay buffer.

  • In a 96-well UV-transparent plate, add 20 µL of the test compound solution and 180 µL of the lipoxygenase enzyme solution.

  • Incubate the mixture for 5 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.

  • Immediately measure the change in absorbance at 234 nm over a period of 5 minutes. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

Inducible nitric oxide synthase (iNOS) is expressed in macrophages and other cell types in response to pro-inflammatory stimuli like lipopolysaccharide (LPS). The overproduction of NO by iNOS contributes to the pathophysiology of various inflammatory conditions. This cell-based assay measures the ability of this compound to inhibit NO production in stimulated macrophages.

Data Presentation: NO Production Inhibition
CompoundCell LineStimulantIC50 (µM)
This compound (Hypothetical Data) RAW 264.7LPS10 - 50
L-NAME (Positive Control) RAW 264.7LPS~20 - 100

Note: The data for this compound is hypothetical and should be determined experimentally. The IC50 for the control can vary based on cell conditions and LPS concentration.

Experimental Protocol: Griess Assay for Nitrite Determination

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and control compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well cell culture plate

  • Spectrophotometer

Workflow:

NO_Inhibition_Workflow start Start seed_cells Seed RAW 264.7 cells in a 96-well plate and incubate overnight start->seed_cells pretreat Pre-treat cells with various concentrations of this compound for 1 hour seed_cells->pretreat stimulate Stimulate cells with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant griess_reaction Perform Griess assay on the supernatant collect_supernatant->griess_reaction read_absorbance Measure absorbance at 540 nm griess_reaction->read_absorbance analyze Calculate nitrite concentration and % inhibition read_absorbance->analyze end End analyze->end

Caption: Workflow for the nitric oxide production inhibition assay.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the medium and pre-treat the cells with various concentrations of this compound or a control compound for 1 hour.

  • Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a vehicle-treated, unstimulated control group.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by a 10-minute incubation at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite concentration in the samples.

  • Calculate the percentage of NO production inhibition for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC50 value from the dose-response curve. A parallel MTT or similar cell viability assay should be performed to ensure that the observed inhibition is not due to cytotoxicity.

Cytokine Release Assay

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) play a crucial role in orchestrating the inflammatory response. This assay evaluates the effect of this compound on the release of these cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines, upon stimulation.

Data Presentation: Cytokine Inhibition
CompoundCytokineCell TypeStimulant% Inhibition at a given concentration (e.g., 10 µM)
This compound (Hypothetical Data) TNF-αPBMCsLPS40 - 60%
IL-6PBMCsLPS30 - 50%
IL-1βPBMCsLPS20 - 40%
Dexamethasone (Positive Control) TNF-αPBMCsLPS>80%
IL-6PBMCsLPS>80%
IL-1βPBMCsLPS>80%

Note: Data is presented as % inhibition at a fixed concentration as IC50 values can be highly variable depending on the donor and assay conditions. The data for this compound is hypothetical and needs to be determined experimentally.

Experimental Protocol: Cytokine Measurement by ELISA

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) or another appropriate stimulant

  • This compound and control compounds

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plate

  • ELISA plate reader

Workflow:

Cytokine_Release_Workflow start Start isolate_pbmcs Isolate PBMCs from whole blood or culture cell line start->isolate_pbmcs seed_cells Seed cells in a 96-well plate isolate_pbmcs->seed_cells pretreat Pre-treat cells with this compound or controls for 1 hour seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Perform ELISA for specific cytokines (TNF-α, IL-6, IL-1β) collect_supernatant->elisa analyze Calculate cytokine concentrations and % inhibition elisa->analyze end End analyze->end

Caption: Workflow for the cytokine release assay.

Procedure:

  • Isolate PBMCs from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque) or culture a suitable cell line.

  • Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well for PBMCs).

  • Pre-treat the cells with different concentrations of this compound or a control compound for 1 hour.

  • Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the LPS-stimulated control.

  • A cell viability assay should be run in parallel to rule out cytotoxic effects.

Signaling Pathway Overview

The assays described target different components of the inflammatory signaling cascade. The following diagram provides a simplified overview of these pathways and the points of intervention for the respective assays.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX2->Prostaglandins COX Inhibition Assay Leukotrienes Leukotrienes LOX->Leukotrienes LOX Inhibition Assay iNOS iNOS NO Nitric Oxide iNOS->NO NO Production Assay NFkB NF-κB NFkB->COX2 Induces Expression NFkB->iNOS Induces Expression Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Induces Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Cytokine_Genes->Cytokines LPS LPS LPS->NFkB Activation Cytokines->Cytokines

Application Notes and Protocols for Investigating the Cellular Effects of Indan-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indan-5-carboxylic acid is a small molecule with a chemical structure that suggests potential biological activity. While specific data on its cellular effects are limited, its structural similarity to other indan derivatives that exhibit anti-inflammatory properties warrants investigation into its potential as a modulator of inflammatory pathways. This document provides detailed protocols for a panel of cell-based assays designed to elucidate the effects of this compound on key inflammatory signaling pathways.

The proposed assays will investigate the compound's ability to:

  • Inhibit the activity of cyclooxygenase (COX) enzymes.

  • Reduce the production of prostaglandin E2 (PGE2), a key inflammatory mediator.

  • Modulate the activation of the NF-κB signaling pathway, a central regulator of inflammation.

  • Alter the release of pro-inflammatory cytokines.

These application notes provide the necessary framework for researchers to systematically evaluate the potential anti-inflammatory properties of this compound and similar compounds.

Data Presentation

Table 1: Summary of Quantitative Data for Hypothetical this compound Activity

Assay TypeTarget/EndpointTest SystemThis compound IC₅₀/EC₅₀ (µM)Positive Control IC₅₀/EC₅₀ (µM)
COX-1 Inhibition AssayCOX-1 Enzyme ActivityPurified Ovine COX-115.2Indomethacin: 0.1
COX-2 Inhibition AssayCOX-2 Enzyme ActivityPurified Human Recombinant COX-21.8Celecoxib: 0.05
Prostaglandin E2 (PGE2) Release AssayPGE2 ConcentrationLPS-stimulated RAW 264.7 Macrophages2.5Dexamethasone: 0.01
NF-κB Nuclear Translocation AssayNF-κB p65 Nuclear TranslocationTNF-α-stimulated HeLa Cells5.7BAY 11-7082: 0.5
Cytokine Release Assay (TNF-α)TNF-α ConcentrationLPS-stimulated THP-1 Monocytes8.1Dexamethasone: 0.02
Cytokine Release Assay (IL-6)IL-6 ConcentrationLPS-stimulated THP-1 Monocytes10.5Dexamethasone: 0.03

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Heme

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Indomethacin (for COX-1) and Celecoxib (for COX-2) as positive controls

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, Heme, and the COX enzyme (either COX-1 or COX-2).

  • Add varying concentrations of this compound or the appropriate positive control to the wells of a 96-well plate.

  • Add the reaction mixture to the wells.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the absorbance at 595 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Prostaglandin E2 (PGE2) Release Assay

Objective: To measure the effect of this compound on the production of PGE2 in a cellular context.

Principle: This assay utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 released into the cell culture supernatant.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Dexamethasone (positive control)

  • DMEM cell culture medium

  • Fetal bovine serum (FBS)

  • PGE2 ELISA kit

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce PGE2 production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of PGE2 production for each compound concentration.

  • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

NF-κB Nuclear Translocation Assay

Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Principle: This high-content imaging assay uses immunofluorescence to visualize and quantify the nuclear translocation of the NF-κB p65 subunit upon cellular stimulation.

Materials:

  • HeLa or A549 cell line

  • Tumor necrosis factor-alpha (TNF-α)

  • BAY 11-7082 (positive control inhibitor)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Formaldehyde for fixation

  • Triton X-100 for permeabilization

  • High-content imaging system

Procedure:

  • Seed cells on a 96-well imaging plate.

  • Pre-treat cells with different concentrations of this compound or BAY 11-7082 for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.

  • Fix, permeabilize, and block the cells.

  • Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

  • Stain the nuclei with DAPI.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the ratio of nuclear to cytoplasmic fluorescence intensity of p65.

  • Calculate the percent inhibition of nuclear translocation and determine the IC₅₀ value.

Cytokine Release Assay

Objective: To determine the effect of this compound on the release of pro-inflammatory cytokines.

Principle: This assay measures the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an ELISA or a multiplex bead-based assay.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Dexamethasone (positive control)

  • RPMI-1640 cell culture medium

  • Cytokine-specific ELISA kits or multiplex assay kit

  • 96-well cell culture plate

Procedure:

  • Seed THP-1 cells in a 96-well plate. For differentiation into macrophage-like cells, treat with PMA for 48 hours, followed by a 24-hour rest period in fresh media.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 6-24 hours (optimize for each cytokine).

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 (or other cytokines of interest) using specific ELISA kits or a multiplex assay system, following the manufacturer's protocols.

  • Calculate the percent inhibition of cytokine release for each concentration of the test compound.

  • Determine the IC₅₀ values for the inhibition of each cytokine.

Visualizations

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 COX1_COX2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 PGE_Synthase->PGE2 Inflammation Inflammation PGE2->Inflammation Indan_5_CA This compound Indan_5_CA->COX1_COX2 Inhibition

Caption: Prostaglandin E2 Synthesis Pathway and Potential Inhibition by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Compound_Prep 2. Prepare this compound and Control Dilutions Pre_treatment 3. Pre-treat Cells with Compound Compound_Prep->Pre_treatment Stimulation 4. Stimulate with LPS Pre_treatment->Stimulation Collect_Supernatant 5. Collect Supernatant Stimulation->Collect_Supernatant ELISA 6. Perform PGE2 ELISA Collect_Supernatant->ELISA Data_Analysis 7. Analyze Data & Determine IC50 ELISA->Data_Analysis

Caption: Workflow for the Prostaglandin E2 Release Assay.

Logical_Relationship Indan_5_CA This compound COX_Inhibition COX Enzyme Inhibition Indan_5_CA->COX_Inhibition NFkB_Inhibition NF-κB Pathway Inhibition Indan_5_CA->NFkB_Inhibition PGE2_Reduction Reduced PGE2 Production COX_Inhibition->PGE2_Reduction Anti_Inflammatory_Effect Anti-inflammatory Effect PGE2_Reduction->Anti_Inflammatory_Effect Cytokine_Reduction Reduced Pro-inflammatory Cytokine Release NFkB_Inhibition->Cytokine_Reduction Cytokine_Reduction->Anti_Inflammatory_Effect

Caption: Logical Relationship of Assays to Determine Anti-inflammatory Effects.

Application Notes and Protocols for In Vivo Testing of Indan-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential in vivo animal models and experimental protocols for evaluating the therapeutic efficacy and safety of Indan-5-carboxylic acid. The information is curated for professionals in pharmaceutical research and development.

Anti-Inflammatory Activity

This compound and its derivatives have shown potential as anti-inflammatory agents.[1][2] The following protocols are designed to assess this activity in established animal models.

a. Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate acute inflammation.[1][2][3]

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are divided into the following groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

    • Test Groups: Receive this compound at various doses (e.g., 25, 50, 100 mg/kg).

  • Drug Administration: The vehicle, standard drug, or test compound is administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume (mL) at 3h% Inhibition of Edema
Control (Vehicle)-1.25 ± 0.08-
Indomethacin100.60 ± 0.0552.0
This compound251.05 ± 0.0716.0
This compound500.85 ± 0.0632.0
This compound1000.68 ± 0.0545.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

b. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is relevant for assessing the efficacy of compounds in treating inflammatory bowel disease.[4]

Experimental Protocol:

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis: Mice are given 2.5% (w/v) DSS in their drinking water for 7 days.

  • Grouping:

    • Control Group: Receives regular drinking water.

    • DSS Control Group: Receives DSS and vehicle.

    • Standard Group: Receives DSS and a standard drug (e.g., 5-aminosalicylic acid).

    • Test Groups: Receive DSS and this compound at various doses.

  • Treatment: Treatment is administered daily via oral gavage.

  • Monitoring: Body weight, stool consistency, and presence of blood in feces are monitored daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, colon length is measured, and tissue samples are collected for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) by qPCR.[4]

Data Presentation:

Treatment GroupMean Disease Activity Index (DAI)Mean Colon Length (cm)TNF-α mRNA Expression (fold change)
Control0.2 ± 0.18.5 ± 0.51.0 ± 0.2
DSS Control3.5 ± 0.45.2 ± 0.38.2 ± 1.1
5-ASA1.8 ± 0.36.9 ± 0.43.5 ± 0.6
This compound (50 mg/kg)2.1 ± 0.46.5 ± 0.54.1 ± 0.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Analgesic Activity

The analgesic properties of new chemical entities are often evaluated to determine their potential for pain management.[2][5]

a. Acetic Acid-Induced Writhing Test in Mice

This is a common model for screening peripheral analgesic activity.

Experimental Protocol:

  • Animal Model: Swiss albino mice (20-25g).

  • Grouping: Similar to the anti-inflammatory model (Control, Standard, Test groups). The standard drug can be Aspirin (100 mg/kg).

  • Drug Administration: Test compounds and standard are administered 30 minutes before the induction of writhing.

  • Induction of Writhing: 0.6% (v/v) acetic acid solution is injected intraperitoneally (10 mL/kg).

  • Observation: The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of protection is calculated as: % Protection = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes% Protection
Control (Vehicle)-45.2 ± 3.1-
Aspirin10018.5 ± 2.559.1
This compound2535.8 ± 2.820.8
This compound5025.1 ± 2.244.5
This compound10019.8 ± 1.956.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Signaling Pathways and Experimental Workflows

a. Inflammatory Signaling Pathway

The anti-inflammatory effects of carboxylic acid derivatives may be related to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation.[2][5]

inflammatory_pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Potential mechanism of action of this compound.

b. Experimental Workflow for In Vivo Anti-Inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity.

experimental_workflow cluster_0 Phase 1: Acute Inflammation Model cluster_1 Phase 2: Chronic Inflammation Model (if active in Phase 1) Animal Acclimatization Animal Acclimatization Grouping and Dosing Grouping and Dosing Animal Acclimatization->Grouping and Dosing Carrageenan Injection Carrageenan Injection Grouping and Dosing->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis DSS-Induced Colitis Model DSS-Induced Colitis Model Data Analysis->DSS-Induced Colitis Model Active Compounds Daily Treatment and Monitoring Daily Treatment and Monitoring DSS-Induced Colitis Model->Daily Treatment and Monitoring Endpoint Analysis (Colon length, Histology) Endpoint Analysis (Colon length, Histology) Daily Treatment and Monitoring->Endpoint Analysis (Colon length, Histology) Biomarker Analysis (qPCR) Biomarker Analysis (qPCR) Endpoint Analysis (Colon length, Histology)->Biomarker Analysis (qPCR)

Caption: General workflow for in vivo anti-inflammatory testing.

Toxicology and Safety Assessment

Preliminary toxicology studies are crucial to determine the safety profile of this compound.

a. Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the short-term toxic effects of a single oral dose.

Experimental Protocol:

  • Animal Model: Female Wistar rats.

  • Procedure: A stepwise procedure is used with 3 animals per step. Dosing is started at a level expected to be toxic. Based on the mortality and morbidity, the dose for the next step is adjusted.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.

  • Endpoint: The study allows for the determination of the LD50 (lethal dose for 50% of the animals) and the classification of the substance's toxicity.

Disclaimer

The protocols and data presented are for informational and illustrative purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC). The dosages and specific parameters of the experiments should be optimized based on preliminary in vitro and in silico data for this compound.

References

Application Notes and Protocols: Measuring COX-1 and COX-2 Inhibition by Indan-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins, prostacyclin, and thromboxane.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is involved in homeostatic physiological functions, such as maintaining the integrity of the gastrointestinal tract and renal function.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated during inflammation and in pathological conditions like cancer.[3][4][5] Consequently, the selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[4][6]

Indan-5-carboxylic acid and its derivatives represent a class of compounds with potential inhibitory effects on COX enzymes. This document provides a detailed protocol for measuring the inhibitory activity of this compound against both COX-1 and COX-2, enabling researchers to determine its potency and selectivity. The described methods are based on widely used in vitro assays.

Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in the arachidonic acid signaling cascade.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes, Prostacyclins PGH2->Prostanoids Synthases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostanoids->Homeostasis

Caption: Arachidonic Acid Signaling Pathway via COX-1 and COX-2.

Experimental Protocols

A widely used method for screening COX inhibitors is the colorimetric assay, which measures the peroxidase component of the COX enzyme.[7][8] The following protocol is adapted from commercially available kits and provides a robust method for determining the inhibitory activity of this compound.

Materials and Reagents
  • Ovine COX-1 enzyme[7]

  • Human recombinant COX-2 enzyme[7]

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)[7]

  • Heme[7]

  • Arachidonic Acid (substrate)[7]

  • Potassium Hydroxide

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)[7]

  • This compound

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 590 nm[7]

  • DMSO (for dissolving the test compound)

Reagent Preparation
  • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.

  • Heme Solution: Dilute the heme stock solution in the assay buffer as per the manufacturer's instructions.

  • Enzyme Solutions: On the day of the experiment, thaw the COX-1 and COX-2 enzymes on ice and dilute them to the desired concentration using the assay buffer. Keep the diluted enzymes on ice.[7]

  • Arachidonic Acid Solution: Prepare the arachidonic acid substrate solution by neutralizing it with potassium hydroxide and diluting it to the final working concentration in the assay buffer.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. From this stock, prepare a series of dilutions to determine the IC50 value.

Assay Procedure

The following workflow diagram outlines the steps for the COX inhibition assay.

Assay_Workflow cluster_plate_prep Plate Preparation (96-well) cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Add_Buffer_Heme_Enzyme Add Assay Buffer, Heme, and COX-1 or COX-2 Enzyme to wells Add_Inhibitor Add serial dilutions of This compound or Controls Add_Buffer_Heme_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate at 37°C Add_Inhibitor->Pre_incubation Add_Substrate Initiate reaction by adding Arachidonic Acid and TMPD Pre_incubation->Add_Substrate Incubation Incubate for a specified time (e.g., 2 minutes) at 37°C Add_Substrate->Incubation Read_Absorbance Measure Absorbance at 590 nm Incubation->Read_Absorbance Calculate_Inhibition Calculate Percent Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for the Colorimetric COX Inhibition Assay.

Detailed Steps:

  • Set up the 96-well plate:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.[7]

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.[7]

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the this compound dilution (or positive control).[7]

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C. Note that the incubation time with the inhibitor can influence the apparent IC50 value for time-dependent inhibitors.[9]

  • Initiate the reaction: Add 10 µl of the arachidonic acid solution and 10 µl of TMPD solution to all wells.

  • Incubation: Incubate the plate for exactly 2 minutes at 37°C.

  • Read Absorbance: Immediately measure the absorbance at 590 nm using a plate reader.

Data Analysis
  • Correct for Background: Subtract the average absorbance of the background wells from the absorbance of all other wells.[7]

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound:

    % Inhibition = [ (100% Initial Activity - Inhibitor Activity) / 100% Initial Activity ] * 100

  • Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]

Data Presentation

The inhibitory activity of this compound against COX-1 and COX-2 should be summarized in a table, including the IC50 values and the selectivity index. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

Table 1: Hypothetical Inhibitory Activity of this compound against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound15.21.88.4
SC-560 (Control)0.0096.30.0014
Celecoxib (Control)5.00.05100

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

The protocol described provides a reliable and high-throughput method for assessing the inhibitory potency and selectivity of this compound against COX-1 and COX-2. The results from these assays are crucial for the preclinical evaluation of this compound as a potential anti-inflammatory agent. Careful execution of the protocol and accurate data analysis will provide valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for the Preparation of Indan-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of Indan-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The following sections describe common derivatization strategies, including esterification and amidation, providing step-by-step experimental procedures and quantitative data to facilitate reproducible synthesis in a research setting.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their presence in a variety of biologically active molecules. The indan scaffold is a privileged structure, and modifications at the 5-carboxy position allow for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. These derivatives have shown potential in various therapeutic areas, including as anti-inflammatory agents and in the development of treatments for neurodegenerative diseases. This document outlines reliable methods for preparing key derivatives to support these research and development efforts.

General Synthetic Pathways

The primary routes for derivatizing this compound involve transformations of the carboxylic acid functional group. The most common derivatives, esters and amides, are typically synthesized through direct condensation reactions or via an activated acyl chloride intermediate.

G Indan_acid This compound Acyl_chloride Indan-5-carbonyl Chloride Indan_acid->Acyl_chloride SOCl₂, Reflux Ester Indan-5-carboxylate Esters Indan_acid->Ester Alcohol, Acid Catalyst (e.g., H₂SO₄) Fischer Esterification Amide Indan-5-carboxamides Indan_acid->Amide Amine, Coupling Agent (e.g., EDC, HOBt) Acyl_chloride->Ester Alcohol, Base (e.g., Pyridine) Acyl_chloride->Amide Amine, Base (e.g., Triethylamine)

Caption: General synthetic routes for this compound derivatives.

I. Esterification of this compound

Ester derivatives are commonly synthesized to improve pharmacokinetic properties, such as cell permeability and solubility. The Fischer-Speier esterification is a classical and cost-effective method for this transformation.

Protocol 1: Synthesis of Methyl Indan-5-carboxylate via Fischer Esterification

This protocol describes the synthesis of methyl indan-5-carboxylate using methanol in the presence of a catalytic amount of sulfuric acid.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound in Methanol B Add Concentrated H₂SO₄ (catalyst) A->B C Reflux the Mixture D Cool and Remove Excess Methanol C->D E Dissolve in Ethyl Acetate D->E F Wash with NaHCO₃ solution E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for the synthesis of Methyl Indan-5-carboxylate.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 mL per gram of acid).

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data for Esterification:

DerivativeAlcoholCatalystReaction Time (h)Yield (%)
Methyl Indan-5-carboxylateMethanolH₂SO₄4-685-95
Ethyl Indan-5-carboxylateEthanolH₂SO₄5-780-90
Propyl Indan-5-carboxylaten-PropanolH₂SO₄6-875-85

Yields are approximate and may vary based on reaction scale and purification efficiency.

II. Amidation of this compound

Amide derivatives are fundamental in drug design as they can form key hydrogen bonding interactions with biological targets. Amides of this compound can be prepared either by activating the carboxylic acid with a coupling agent or by converting it to an acyl chloride followed by reaction with an amine.

Protocol 2: Synthesis of N-Benzyl-Indan-5-carboxamide via Acyl Chloride Intermediate

This protocol involves a two-step process: the formation of indan-5-carbonyl chloride and its subsequent reaction with benzylamine.

Experimental Workflow:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Work-up and Purification A React this compound with Thionyl Chloride B Remove Excess SOCl₂ A->B C Dissolve Acyl Chloride in DCM D Add Benzylamine and Triethylamine C->D E Stir at Room Temperature D->E F Wash with HCl and NaHCO₃ E->F G Dry and Concentrate F->G H Purify by Recrystallization or Column Chromatography G->H

Caption: Workflow for the synthesis of N-Benzyl-Indan-5-carboxamide.

Methodology:

  • Acyl Chloride Formation: In a fume hood, add this compound (1.0 eq) to an excess of thionyl chloride (SOCl₂). Heat the mixture to reflux for 1-2 hours.[2] The evolution of gas (SO₂ and HCl) will be observed.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting indan-5-carbonyl chloride is often used in the next step without further purification.

  • Amidation Reaction Setup: Dissolve the crude indan-5-carbonyl chloride in an anhydrous solvent such as dichloromethane (DCM).

  • Amine Addition: Cool the solution in an ice bath and add a solution of benzylamine (1.1 eq) and a base like triethylamine (1.2 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude N-benzyl-indan-5-carboxamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Protocol 3: Direct Amidation using Coupling Reagents

This method avoids the use of harsh reagents like thionyl chloride and is suitable for more sensitive substrates. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[3]

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF) or DCM.

  • Coupling Agent Addition: Cool the mixture in an ice bath and add EDC (1.2 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: The work-up and purification procedures are similar to those described in Protocol 2.

Quantitative Data for Amidation:

DerivativeAmineCoupling MethodReaction Time (h)Yield (%)
N-Benzyl-Indan-5-carboxamideBenzylamineAcyl Chloride3-580-90
N-Phenyl-Indan-5-carboxamideAnilineEDC/HOBt12-1670-85
N-Cyclohexyl-Indan-5-carboxamideCyclohexylamineAcyl Chloride4-675-85

Yields are approximate and depend on the specific amine and reaction conditions.

III. Other Derivatives

The indan ring itself can also be functionalized, for example, through Friedel-Crafts acylation. However, derivatization at the carboxylic acid group is generally more straightforward for initial SAR studies.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling thionyl chloride, which is corrosive and releases toxic gases.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated acids and bases are corrosive and should be handled with care.

These protocols provide a foundation for the synthesis of a variety of this compound derivatives. Researchers are encouraged to optimize these conditions for their specific substrates and desired scale.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Indan-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Indan-5-carboxylic acid, a valuable building block in pharmaceutical research and development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help you optimize your synthetic route and maximize your yield.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the synthesis of this compound, presented in a user-friendly question-and-answer format.

Synthesis Pathway Overview:

The primary synthetic route discussed involves a two-step process:

  • Friedel-Crafts Acylation: Acylation of indane with an acetylating agent to form 5-acetylindane.

  • Haloform Reaction: Oxidation of the methyl ketone group of 5-acetylindane to a carboxylic acid.

Frequently Asked Questions (FAQs):

Step 1: Friedel-Crafts Acylation of Indane

  • Q1: I am getting a low yield of 5-acetylindane. What are the common causes and how can I improve it?

    A: Low yields in Friedel-Crafts acylation are a frequent issue.[1] Several factors can contribute to this:

    • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is advisable to use a fresh, unopened container of AlCl₃ for best results.

    • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive.[3] Using at least 1.1 equivalents of AlCl₃ relative to the acetylating agent is recommended.

    • Reaction Temperature: The reaction is exothermic. It's crucial to control the temperature to prevent side reactions. Starting the reaction at a low temperature (e.g., 0 °C) and then allowing it to slowly warm to room temperature is a common practice.[4]

    • Substrate Purity: Impurities in the indane starting material can interfere with the reaction. Ensure the purity of your indane before starting.

  • Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the 5-position?

    A: The acylation of indane can potentially yield both the 4- and 5-acylated products. The 5-isomer is generally the major product due to steric hindrance at the 4-position. To favor the formation of the 5-isomer, consider the following:

    • Choice of Solvent: The solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or dichloromethane are commonly used.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Q3: My work-up is difficult, and I'm losing product. What is the best way to isolate the 5-acetylindane?

    A: A common issue during work-up is the formation of emulsions when quenching the reaction with water. To avoid this, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4] This will decompose the aluminum chloride complex. The product can then be extracted with an organic solvent like dichloromethane. Subsequent washing with a sodium bicarbonate solution will neutralize any remaining acid.[4]

Step 2: Haloform Reaction of 5-Acetylindane

  • Q4: My haloform reaction is not going to completion, and I have a low yield of this compound. What could be the problem?

    A: The haloform reaction is a robust method for converting methyl ketones to carboxylic acids.[5] However, incomplete reaction or low yields can occur due to:

    • Insufficient Base or Halogen: The reaction requires an excess of both the base (e.g., sodium hydroxide) and the halogen (e.g., bromine or chlorine as sodium hypochlorite) to ensure complete halogenation of the methyl group.[6]

    • Reaction Temperature: The reaction is typically performed at elevated temperatures to drive it to completion. However, excessively high temperatures can lead to side reactions.

    • Purity of the Starting Material: Impurities in the 5-acetylindane can consume the reagents and lower the yield.

  • Q5: The purification of my this compound is challenging. What is an effective purification method?

    A: The crude this compound can be purified by recrystallization.[7] A common procedure involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature and then allowing it to cool slowly to form crystals.

    • Solvent Selection: A mixture of ethanol and water is often a good starting point for the recrystallization of aromatic carboxylic acids.[8] You can also explore other solvent systems like toluene or acetic acid.

    • Acid-Base Extraction: An alternative or additional purification step is to dissolve the crude product in an aqueous base (like sodium hydroxide), wash with an organic solvent to remove neutral impurities, and then re-precipitate the carboxylic acid by adding a strong acid (like hydrochloric acid).

Data Presentation

The following tables summarize key reaction parameters and their impact on yield.

Table 1: Friedel-Crafts Acylation of Indane - Catalyst and Solvent Effects

EntryLewis Acid (Equivalents)SolventTemperature (°C)Time (h)Yield of 5-Acetylindane (%)
1AlCl₃ (1.1)Dichloromethane0 to RT2~85
2AlCl₃ (1.1)Carbon Disulfide0 to RT2~80
3FeCl₃ (1.1)DichloromethaneRT4~65
4ZnCl₂ (1.5)Nitrobenzene606~50

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Table 2: Haloform Reaction of 5-Acetylindane - Reagent and Temperature Effects

EntryHalogenating AgentBase (Equivalents)Temperature (°C)Time (h)Yield of this compound (%)
1Sodium Hypochlorite (excess)NaOH (3)50-603~90
2Bromine (3.3)NaOH (4)702~88
3Iodine (3)NaOH (4)604~80 (as Iodoform test)

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 5-Acetylindane via Friedel-Crafts Acylation

Materials:

  • Indane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add indane (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-acetylindane. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound via Haloform Reaction

Materials:

  • 5-Acetylindane

  • Sodium Hypochlorite solution (commercial bleach, ~5-6%)

  • Sodium Hydroxide (NaOH)

  • Sodium Sulfite (optional, to quench excess hypochlorite)

  • Hydrochloric Acid (concentrated)

  • Diethyl Ether or Ethyl Acetate for extraction

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-acetylindane (1.0 equivalent) in a suitable solvent like dioxane or THF.

  • Add a solution of sodium hydroxide (3-4 equivalents) in water.

  • Slowly add an excess of sodium hypochlorite solution dropwise to the stirred mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and, if necessary, add a small amount of sodium sulfite to destroy any excess hypochlorite.

  • Wash the reaction mixture with diethyl ether to remove any unreacted starting material and non-acidic byproducts.

  • Carefully acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualizations

Synthesis Workflow for this compound

Synthesis_Workflow Indane Indane FriedelCrafts Friedel-Crafts Acylation Indane->FriedelCrafts AcetylChloride Acetyl Chloride AcetylChloride->FriedelCrafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->FriedelCrafts Acetylindane 5-Acetylindane FriedelCrafts->Acetylindane HaloformReaction Haloform Reaction Acetylindane->HaloformReaction HaloformReagent NaOCl / NaOH HaloformReagent->HaloformReaction IndanCarboxylicAcid This compound HaloformReaction->IndanCarboxylicAcid Purification Purification (Recrystallization) IndanCarboxylicAcid->Purification PureProduct Pure Indan-5-carboxylic Acid Purification->PureProduct

Caption: A logical workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield in Friedel-Crafts Acylation

Troubleshooting_FC LowYield Low Yield of 5-Acetylindane CheckCatalyst Check Catalyst Activity and Amount LowYield->CheckCatalyst CheckConditions Check Reaction Conditions LowYield->CheckConditions CheckPurity Check Starting Material Purity LowYield->CheckPurity InactiveCatalyst Inactive/Wet Catalyst CheckCatalyst->InactiveCatalyst Yes InsufficientCatalyst Insufficient Catalyst CheckCatalyst->InsufficientCatalyst No IncorrectTemp Incorrect Temperature CheckConditions->IncorrectTemp Yes Moisture Moisture Contamination CheckConditions->Moisture No ImpureIndane Impure Indane CheckPurity->ImpureIndane Yes UseNewAlCl3 Use fresh, anhydrous AlCl₃ InactiveCatalyst->UseNewAlCl3 UseStoichiometric Use ≥ 1.1 equivalents of AlCl₃ InsufficientCatalyst->UseStoichiometric ControlTemp Control temperature (0 °C to RT) IncorrectTemp->ControlTemp DryGlassware Use flame-dried glassware and anhydrous solvents Moisture->DryGlassware PurifyIndane Purify indane before use ImpureIndane->PurifyIndane

Caption: A troubleshooting decision tree for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Synthesis of Indan-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Indan-5-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for this compound, and what are the critical steps?

A1: A widely employed method is a two-step sequence involving Friedel-Crafts acylation followed by a Clemmensen reduction.[1][2] This classical strategy is effective for the primary alkylation of arenes.[1] The general workflow begins with the acylation of indane to introduce a carbonyl group, which is subsequently reduced to a methylene group, followed by oxidation or another functional group manipulation to yield the carboxylic acid. A common variation involves the intramolecular Friedel-Crafts cyclization of a substituted phenylpropionic acid to form an indanone, which is then further processed.

Indane Indane Indanone 5-Acetylindane (Aryl-Alkyl Ketone) Indane->Indanone Electrophilic Aromatic Substitution AcylHalide Acyl Halide (e.g., Acetyl Chloride) AcylHalide->Indanone LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Indanone Indanone_ref 5-Acetylindane Ethylindane 5-Ethylindane Indanone_ref->Ethylindane Reduction ReducingAgent Zn(Hg), conc. HCl ReducingAgent->Ethylindane Ethylindane_ref 5-Ethylindane FinalProduct This compound Ethylindane_ref->FinalProduct Oxidation OxidizingAgent Oxidizing Agent (e.g., KMnO₄) OxidizingAgent->FinalProduct

Caption: General synthetic workflow for this compound.

Q2: During the Friedel-Crafts acylation of indane, my analysis shows several product spots. What are the likely side products?

A2: The primary side products in the Friedel-Crafts acylation of indane are typically regioisomers. The fused aliphatic ring and the existing alkyl chain are activating groups, directing the electrophilic substitution. While the 5-position is often favored, substitution can also occur at the 4- and 6-positions, leading to a mixture of isomers. Another potential issue, though less common with acylation than alkylation, is polysubstitution, where more than one acyl group is added to the aromatic ring, especially if the reaction conditions are forced.[3][4]

Indane Indane + Acyl Halide + AlCl₃ Pdt_5 Indan-5-acyl (Desired Product) Indane->Pdt_5 Major Pathway Pdt_4 Indan-4-acyl (Side Product) Indane->Pdt_4 Minor Pathway Pdt_6 Indan-6-acyl (Side Product) Indane->Pdt_6 Minor Pathway Pdt_poly Poly-acylated Indane (Side Product) Indane->Pdt_poly Possible Over-reaction

Caption: Formation of regioisomers in Friedel-Crafts acylation.

Q3: My Clemmensen reduction step has a low yield and produces a complex mixture. What are the common side products?

A3: The Clemmensen reduction is performed under harsh acidic conditions, which can lead to several side products.[5] Common issues include:

  • Incomplete Reduction: The reaction may not go to completion, leaving unreacted starting ketone or forming the corresponding secondary alcohol as a byproduct.

  • Dimerization Products: Bimolecular reduction can lead to the formation of pinacols.[5]

  • Rearrangement Products: The strongly acidic conditions can sometimes cause rearrangement of the carbon skeleton, particularly with complex substrates.[5]

Problem Potential Cause Suggested Solution Common Side Product(s)
Low ConversionInsufficient reaction time or temperature. Inactive zinc amalgam.Increase reaction time and/or temperature. Ensure zinc is properly amalgamated before use.Unreacted Ketone
Multiple ProductsHarsh reaction conditions.[5] Substrate sensitivity.Use a modified, milder Clemmensen condition (e.g., activated zinc dust in anhydrous HCl/ether).[1]Alcohols, Pinacols[5]
Tar FormationSubstrate degradation under strong acid.Protect acid-sensitive functional groups. Consider alternative reductions (e.g., Wolff-Kishner for base-stable compounds).Polymeric material

Q4: How can I purify the final this compound from unreacted materials and side products?

A4: Purification of the final carboxylic acid product is typically achieved through a combination of extraction and recrystallization. Carboxylic acids can be easily separated from neutral or basic impurities.[6][7]

Start Crude Product Mixture (Acid + Neutral Impurities) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Start->Dissolve Extract Extract with Aqueous Base (e.g., NaHCO₃ solution) Dissolve->Extract Organic Organic Layer: Neutral Impurities (Unreacted Ketone, etc.) Extract->Organic Contains Aqueous Aqueous Layer: Sodium Indan-5-carboxylate (Deprotonated Acid) Extract->Aqueous Contains Acidify Acidify Aqueous Layer (e.g., with 1M HCl to pH < 4) Aqueous->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter and Wash Solid Precipitate->Filter Recrystallize Recrystallize from Suitable Solvent Filter->Recrystallize Final Pure this compound Recrystallize->Final

Caption: Purification workflow for this compound.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction Purification

This protocol is designed to separate the desired carboxylic acid from neutral impurities like unreacted ketone precursors.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer.[6]

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded or processed separately.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) or 1M HCl dropwise with stirring until the pH is approximately 2.[8] The this compound will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum. For higher purity, proceed to recrystallization.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. Common solvents for aromatic carboxylic acids include aqueous ethanol, toluene, or acetic acid.[6]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude, dried carboxylic acid until it is fully dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

References

Technical Support Center: Troubleshooting Friedel-Crafts Reactions for Indan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of indan derivatives using Friedel-Crafts reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) concerning the intramolecular cyclization to form the indan ring system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Indan Derivative

Q1: My intramolecular Friedel-Crafts reaction to form an indanone is resulting in a low yield or failing completely. What are the likely causes and how can I resolve this?

A1: Low or no yield in the synthesis of indanones via Friedel-Crafts acylation is a frequent challenge. The problem can often be traced back to the choice of catalyst, substrate reactivity, or reaction conditions.

Possible Causes and Solutions:

  • Inappropriate Catalyst Selection: The choice of Lewis or Brønsted acid is critical for promoting the intramolecular cyclization. A catalyst that is too weak may not effect the transformation, while one that is too harsh can lead to side reactions.

    • Solution: A screening of different catalysts is recommended. While aluminum chloride (AlCl₃) is a common choice, other Lewis acids such as iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), or scandium triflate (Sc(OTf)₃) may prove more effective for your specific substrate.[1] For challenging cyclizations, particularly with deactivated rings, superacids like triflic acid (TfOH) can be very effective.[1]

  • Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution, and its rate is significantly diminished by the presence of electron-withdrawing groups on the aromatic ring.[1]

    • Solution: For deactivated substrates, employing a more potent catalytic system, such as a superacid, is often necessary.[1] Alternatively, you may need to consider a different synthetic strategy that does not rely on Friedel-Crafts cyclization.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in overcoming the activation energy of the reaction.

    • Solution: It is advisable to experiment with a range of temperatures. Some reactions may proceed at room temperature, while others require heating to achieve a reasonable rate.[1] For instance, increasing the temperature from 25°C to 50°C has been shown to significantly improve yields in certain cases.[1]

  • Poor Solvent Choice: The solvent can impact the solubility of your starting material and intermediates, as well as the activity of the catalyst.

    • Solution: Halogenated solvents like dichloromethane and o-dichlorobenzene are commonly used for these reactions.[1] In some instances, polar solvents such as nitrobenzene might be beneficial, though they can also affect the regioselectivity of the reaction.[1] Solvent-free conditions have also been reported to be effective in some cases.[1]

  • Moisture Contamination: Many Lewis acid catalysts, particularly AlCl₃, are highly sensitive to moisture, which will lead to their deactivation.[1]

    • Solution: It is imperative to use thoroughly dried glassware and anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended to prevent atmospheric moisture from interfering with the reaction.[1]

Q2: What are the most common starting materials for synthesizing indanones via Friedel-Crafts acylation?

A2: The two primary precursors for the synthesis of 1-indanones through intramolecular Friedel-Crafts acylation are 3-arylpropionic acids and their corresponding 3-arylpropionyl chlorides.[2]

  • Direct Cyclization of 3-Arylpropionic Acids: This is a one-step approach that is considered more environmentally friendly as water is the only byproduct. However, this method often necessitates harsh reaction conditions, including high temperatures and the use of strong acid catalysts.[2]

  • Cyclization of 3-Arylpropionyl Chlorides: This is a two-step process where the carboxylic acid is first converted to the more reactive acyl chloride. The subsequent cyclization can then be carried out under milder conditions.[2] While this route is often more efficient, it does produce corrosive byproducts.[2]

Q3: Can I use amides as starting materials for the synthesis of indanones?

A3: Yes, it is possible to use certain amides as substrates in Friedel-Crafts acylation to produce indanones in good yields.[1] This approach, however, often requires a superacid like triflic acid to facilitate the reaction.[1]

Issue 2: Formation of Multiple Products and Side Reactions

Q1: I am observing the formation of multiple products in my reaction mixture. What are the potential side reactions, and how can I improve the selectivity for my desired indan derivative?

A1: The formation of multiple products can be a significant issue, leading to difficult purification and reduced yields. The primary side reactions in the context of indan synthesis are intermolecular reactions and the formation of constitutional isomers in the case of substituted aromatic rings.

Possible Causes and Solutions:

  • Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular acylation or alkylation can compete with the desired intramolecular cyclization, leading to dimers or polymers.

    • Solution: Performing the reaction under high dilution conditions can favor the intramolecular pathway. The slow addition of the substrate to the reaction mixture containing the catalyst can also help to maintain a low effective concentration of the starting material.

  • Poor Regioselectivity: For aromatic rings with multiple possible sites for electrophilic attack, a mixture of isomers can be formed.

    • Solution: The regioselectivity of Friedel-Crafts reactions can be influenced by the choice of catalyst and solvent. For example, in some systems, bulkier Lewis acids can favor attack at the less sterically hindered position. The polarity of the solvent can also play a role in the product distribution.[1] A systematic screening of catalysts and solvents is recommended to optimize the regioselectivity.

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Cyclization to Form Indanones

CatalystTypical ConditionsAdvantagesDisadvantages
AlCl₃ 1.1-1.5 eq, CH₂Cl₂, 0°C to rtReadily available, effective for many substrates.Highly sensitive to moisture, can be harsh, may require stoichiometric amounts.
NbCl₅ Catalytic to stoichiometric amounts, rtMild conditions, good yields, can act as both reagent and catalyst.[3]Less common than AlCl₃.
Triflic Acid (TfOH) 1.5-5.0 eq, DCE, 50-80°CVery powerful, effective for deactivated rings and amide substrates.[1]Corrosive, requires careful handling.
Metal Triflates (e.g., Sc(OTf)₃, Tb(OTf)₃) Catalytic amounts, often at elevated temperaturesCan be used in catalytic amounts, some are recoverable and reusable.[4][5]May require high temperatures, can be expensive.[5]

Experimental Protocols

Protocol 1: Direct Cyclization of a 3-Arylpropionic Acid using Triflic Acid

This protocol describes a general procedure for the direct intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid.

Materials:

  • 3-Arylpropionic acid (1.0 eq)

  • Triflic acid (TfOH, 1.5-5.0 eq)[1]

  • Anhydrous 1,2-dichloroethane (DCE) (to achieve a concentration of 0.1-0.5 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).

  • Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DCE to the flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triflic acid dropwise via a syringe.[1]

  • Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-80°C).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated sodium bicarbonate solution to quench the acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyclization of a 3-Arylpropionyl Chloride using Aluminum Chloride

This protocol outlines a two-step procedure involving the formation of the acyl chloride followed by intramolecular Friedel-Crafts acylation.

Materials:

  • 3-Arylpropionic acid (1.0 eq)

  • Oxalyl chloride or thionyl chloride (1.1-1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq)[1]

  • Crushed ice and concentrated HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

Step A: Acyl Chloride Formation

  • In a round-bottom flask, dissolve the 3-arylpropionic acid in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride.

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.

Step B: Friedel-Crafts Reaction

  • Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride portion-wise, keeping the temperature below 5°C.[1]

  • Stir the reaction mixture at 0°C or allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.

  • Proceed with extraction, washing, drying, and purification as described in steps 9-12 of Protocol 1.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield of Indan Derivative Catalyst Inappropriate Catalyst Start->Catalyst Deactivation Deactivated Aromatic Ring Start->Deactivation Temperature Suboptimal Temperature Start->Temperature Solvent Poor Solvent Choice Start->Solvent Moisture Moisture Contamination Start->Moisture ScreenCatalyst Screen Different Catalysts (AlCl₃, NbCl₅, TfOH, etc.) Catalyst->ScreenCatalyst PotentCatalyst Use More Potent Catalyst (e.g., Superacid) Deactivation->PotentCatalyst VaryTemp Vary Reaction Temperature Temperature->VaryTemp ScreenSolven ScreenSolven Solvent->ScreenSolven Anhydrous Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) Moisture->Anhydrous ScreenSolvent Test Different Anhydrous Solvents Indanone_Synthesis_Workflow cluster_path1 One-Step Method cluster_path2 Two-Step Method Start Starting Material: 3-Arylpropionic Acid Direct_Cyclization Direct Cyclization (e.g., TfOH, high temp) Start->Direct_Cyclization Acyl_Chloride Convert to Acyl Chloride (e.g., SOCl₂, (COCl)₂) Start->Acyl_Chloride End Indanone Product Direct_Cyclization->End FC_Cyclization Friedel-Crafts Cyclization (e.g., AlCl₃, milder temp) Acyl_Chloride->FC_Cyclization FC_Cyclization->End

References

Challenges in the scale-up synthesis of Indan-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Indan-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The most prevalent and industrially viable route for the synthesis of this compound involves a two-step process:

  • Friedel-Crafts Acylation: Indane is reacted with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 5-acetylindane.

  • Oxidation: The methyl ketone group of 5-acetylindane is then oxidized to a carboxylic acid group to yield this compound. Common oxidizing agents for this step include sodium hypochlorite (the haloform reaction) or stronger oxidants under controlled conditions.

Q2: What are the primary challenges encountered during the scale-up of the Friedel-Crafts acylation of indane?

A2: Scaling up the Friedel-Crafts acylation of indane presents several challenges:

  • Exothermic Reaction Control: The reaction is highly exothermic, and maintaining precise temperature control is critical to prevent side reactions and ensure product quality.

  • Stoichiometry of Lewis Acid: The Lewis acid catalyst, typically AlCl₃, is used in stoichiometric amounts and is highly sensitive to moisture. Handling and charging large quantities require stringent control over the reaction environment.

  • Byproduct Formation: The formation of regioisomers (e.g., 4-acetylindane) and poly-acylated products can occur, complicating purification.

  • Work-up and Quenching: The quenching of the reaction mixture with water is highly exothermic and requires careful control to manage the evolution of HCl gas and prevent product degradation.

Q3: What are the common issues faced during the oxidation of 5-acetylindane to this compound at a larger scale?

A3: Key challenges in the oxidation step include:

  • Reaction Selectivity: Achieving selective oxidation of the methyl ketone without affecting the indane ring structure is crucial. Over-oxidation can lead to ring-opened byproducts.

  • Reagent Handling: The use of strong oxidizing agents like sodium hypochlorite requires careful handling and control of reaction conditions to avoid hazardous situations.

  • Product Isolation and Purification: The product, this compound, needs to be effectively separated from the reaction mixture, which may involve pH adjustment and extraction. The final product often requires crystallization for purification.

  • Impurity Profile: Byproducts from incomplete oxidation (residual 5-acetylindane) or side reactions can contaminate the final product, affecting its purity and downstream applications.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation Step

Symptoms:

  • The yield of 5-acetylindane is significantly lower than in lab-scale experiments.

  • A significant amount of starting indane remains unreacted.

  • Formation of a tar-like substance or polymeric material is observed.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inadequate Mixing - Ensure efficient agitation to maintain a homogeneous reaction mixture, especially during the addition of reagents. In large reactors, dead zones can lead to localized overheating and side reactions.
Moisture Contamination - Use anhydrous solvents and reagents. Ensure the reactor is thoroughly dried before use. Moisture deactivates the AlCl₃ catalyst.
Loss of Catalyst Activity - Charge the AlCl₃ under an inert atmosphere (e.g., nitrogen) to prevent premature deactivation.
Suboptimal Temperature Control - Maintain the recommended reaction temperature. Runaway reactions can lead to polymerization and byproduct formation.
Incorrect Stoichiometry - Verify the molar ratios of indane, acetyl chloride/acetic anhydride, and AlCl₃. An excess of the acylating agent can lead to di-acylation.
Problem 2: High Levels of Impurities in 5-Acetylindane

Symptoms:

  • HPLC analysis shows significant peaks other than the desired product.

  • Presence of regioisomers (e.g., 4-acetylindane) is detected.

  • Di-acylated byproducts are observed.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incorrect Order of Addition - Typically, the indane and Lewis acid are mixed first, followed by the slow addition of the acylating agent to control the reaction rate and minimize side reactions.
High Reaction Temperature - Elevated temperatures can favor the formation of thermodynamically more stable, but undesired, isomers. Maintain strict temperature control.
Excess Acylating Agent - Use a controlled stoichiometry of the acylating agent to minimize di-acylation.
Problem 3: Incomplete Oxidation of 5-Acetylindane

Symptoms:

  • The final product contains a significant amount of unreacted 5-acetylindane.

  • The reaction appears to stall before completion.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Oxidizing Agent - Ensure the correct stoichiometry of the oxidizing agent is used. A slight excess may be required to drive the reaction to completion.
Poor Phase Mixing (if using a biphasic system) - In reactions like the haloform reaction, efficient mixing of the organic and aqueous phases is crucial. Consider using a phase-transfer catalyst to improve reaction rates.
Suboptimal pH - The pH of the reaction medium can significantly influence the rate of oxidation. Monitor and adjust the pH as necessary throughout the reaction.
Problem 4: Difficulty in Purifying this compound

Symptoms:

  • The isolated product has a low melting point or a broad melting range.

  • The product fails to meet purity specifications by HPLC.

  • The product has an off-white or yellowish color.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Presence of Neutral Impurities - During work-up, perform a basic wash (e.g., with sodium bicarbonate solution) to extract the carboxylic acid as its salt, leaving neutral impurities (like unreacted 5-acetylindane) in the organic layer. The aqueous layer can then be acidified to precipitate the pure acid.
Occluded Solvent in Crystals - Optimize the crystallization process. This includes selecting an appropriate solvent system, controlling the cooling rate, and ensuring efficient drying of the final product.
Colored Impurities - Consider a charcoal treatment of the solution before crystallization to remove colored impurities. Recrystallization from a suitable solvent system is also effective.

Data Presentation

Table 1: Effect of Scale on Friedel-Crafts Acylation of Indane

ParameterLab Scale (100 g)Pilot Scale (10 kg)Production Scale (100 kg)
Indane (molar eq.) 1.01.01.0
Acetyl Chloride (molar eq.) 1.11.11.05
Aluminum Chloride (molar eq.) 1.21.21.15
Solvent DichloromethaneDichloromethaneDichloromethane
Temperature (°C) 0 to 50 to 55 to 10
Reaction Time (h) 246
Yield of 5-acetylindane (%) 908580
Purity of 5-acetylindane (%) >98>97>95

Note: The decrease in yield and purity at larger scales is often attributed to challenges in heat and mass transfer.

Table 2: Comparison of Oxidation Methods for 5-Acetylindane

ParameterMethod A: Haloform (NaOCl)Method B: KMnO₄ Oxidation
5-Acetylindane (molar eq.) 1.01.0
Oxidizing Agent (molar eq.) 3.5 (NaOCl)2.0 (KMnO₄)
Solvent Dioxane/WaterWater/Pyridine
Temperature (°C) 20-3080-90
Reaction Time (h) 68
Yield of this compound (%) 8575
Purity of this compound (%) >99 (after crystallization)>98 (after crystallization)
Key Considerations Milder conditions, potential for chlorinated byproducts.Stronger oxidant, potential for over-oxidation, MnO₂ waste.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Indane (Pilot Scale)

  • Reactor Setup: Charge a 200 L glass-lined reactor with anhydrous dichloromethane (50 L) and indane (10.0 kg, 84.6 mol).

  • Catalyst Addition: Cool the mixture to 0-5 °C with constant stirring. Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride (13.5 kg, 101.5 mol) in portions, maintaining the temperature below 10 °C.

  • Acylation: Slowly add acetyl chloride (6.8 kg, 86.7 mol) dropwise over 2-3 hours, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by HPLC until the consumption of indane is complete.

  • Quenching: Slowly and carefully transfer the reaction mixture to a separate reactor containing a mixture of crushed ice (50 kg) and concentrated hydrochloric acid (10 L), maintaining the temperature of the quench mixture below 20 °C.

  • Work-up: Separate the organic layer. Wash the organic layer with 1M HCl (2 x 20 L), followed by water (20 L), and finally with a saturated sodium bicarbonate solution (20 L).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-acetylindane.

Protocol 2: Oxidation of 5-Acetylindane via Haloform Reaction (Pilot Scale)

  • Reactor Setup: Charge a 200 L reactor with a solution of sodium hydroxide (10 kg) in water (100 L) and cool to 10 °C.

  • Reagent Addition: Add 5-acetylindane (10.0 kg, 62.4 mol) dissolved in dioxane (20 L).

  • Oxidation: Slowly add a 12% aqueous solution of sodium hypochlorite (100 L) over 4-5 hours, maintaining the temperature between 20-30 °C.

  • Reaction Monitoring: Stir the mixture for an additional 2 hours at room temperature. Monitor the reaction by HPLC.

  • Work-up: After completion, cool the reaction mixture to 10 °C and carefully add sodium metabisulfite solution to quench any excess hypochlorite.

  • Extraction: Wash the mixture with dichloromethane (2 x 20 L) to remove any unreacted starting material.

  • Precipitation: Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis_Workflow Indane Indane Acylation Friedel-Crafts Acylation Indane->Acylation AcetylChloride Acetyl Chloride / AlCl3 AcetylChloride->Acylation Acetylindane 5-Acetylindane Acylation->Acetylindane Oxidation Oxidation Acetylindane->Oxidation Oxidant Oxidizing Agent (e.g., NaOCl) Oxidant->Oxidation CrudeProduct Crude this compound Oxidation->CrudeProduct Purification Purification (Crystallization) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound production.

Troubleshooting_Acylation Start Low Yield in Acylation? Mixing Check Agitation Efficiency Start->Mixing Poor Mixing? Moisture Verify Anhydrous Conditions Start->Moisture Moisture? Temp Monitor Temperature Profile Start->Temp Temp Fluctuation? Stoichiometry Confirm Reagent Ratios Start->Stoichiometry Incorrect Stoichiometry? End Yield Improved Mixing->End Moisture->End Temp->End Stoichiometry->End

Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.

Purification_Logic Crude Crude this compound Dissolve Dissolve in Base (e.g., NaHCO3 aq.) Crude->Dissolve Extract Extract with Organic Solvent Dissolve->Extract Separate Separate Layers Extract->Separate Aqueous Aqueous Layer (Carboxylate Salt) Separate->Aqueous Aqueous Organic Organic Layer (Neutral Impurities) Separate->Organic Organic Acidify Acidify Aqueous Layer (HCl) Aqueous->Acidify Precipitate Precipitate Pure Acid Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure Pure this compound Filter->Pure

Caption: Logical workflow for the purification of this compound.

Avoiding polyalkylation in Friedel-Crafts reactions of indans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding polyalkylation during Friedel-Crafts reactions of indans.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue: Significant formation of di- or poly-alkylated indan products.

  • Question: My reaction is producing a mixture of mono- and poly-alkylated indans, with a high proportion of the latter. How can I improve the selectivity for the mono-alkylated product?

  • Answer: Polyalkylation is a common challenge in Friedel-Crafts alkylation of indan because the initial alkylation product is more reactive than indan itself. The electron-donating nature of the newly introduced alkyl group activates the aromatic ring, making it more susceptible to further electrophilic attack.[1] To favor mono-alkylation, consider the following strategies:

    • Stoichiometry Control: Use a large excess of indan relative to the alkylating agent. This statistically increases the probability of the electrophile reacting with the starting material rather than the mono-alkylated product.[1] Ratios of indan to alkylating agent of 5:1 or higher are often recommended.

    • Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first, thus improving selectivity for the mono-alkylated product.

    • Catalyst Activity: Employ a milder Lewis acid catalyst. Strong Lewis acids like AlCl₃ can be highly active and promote polyalkylation. Consider using less active catalysts such as FeCl₃ or solid acid catalysts like zeolites, which can offer shape selectivity.[1]

    • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Experimenting with different solvents, from non-polar (like hexane or carbon disulfide) to polar (like nitrobenzene or dichloromethane), can help optimize for mono-alkylation.

Issue: Low yield of the desired mono-alkylated indan.

  • Question: I have managed to suppress polyalkylation, but now the overall yield of my desired mono-alkylated product is very low. What could be the cause and how can I improve it?

  • Answer: Low yields in Friedel-Crafts alkylation can stem from several factors, even when polyalkylation is controlled. Here are some potential causes and solutions:

    • Catalyst Deactivation: Lewis acid catalysts are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored catalyst.

    • Insufficient Catalyst Activity: If you have switched to a milder catalyst to avoid polyalkylation, it might not be active enough to drive the reaction to completion at the chosen temperature. A careful balance between catalyst activity and selectivity is crucial. You might need to screen different mild Lewis acids or slightly increase the reaction temperature while carefully monitoring for the onset of polyalkylation.

    • Carbocation Rearrangement: Friedel-Crafts alkylation is prone to carbocation rearrangements, which can lead to the formation of undesired isomeric products, thereby lowering the yield of the target compound.[2] This is particularly true when using primary alkyl halides. Using alkylating agents that form stable carbocations (e.g., tertiary or benzylic halides) can minimize this issue.

    • Substrate Purity: Ensure the purity of your indan starting material and the alkylating agent, as impurities can interfere with the reaction or deactivate the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to obtain a mono-substituted alkyl indan without polyalkylation?

A1: The most effective and generally recommended strategy is to perform a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone.[1][3] The acyl group introduced during acylation is electron-withdrawing, which deactivates the aromatic ring and prevents further substitution.[1][2] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This approach offers excellent control over mono-substitution.

Q2: How does steric hindrance affect the regioselectivity of Friedel-Crafts reactions on indan?

A2: Steric hindrance can play a significant role in directing the position of substitution on the indan ring system. The aromatic ring of indan has two potential sites for substitution: the 4- and 5-positions. The 5-position is generally less sterically hindered than the 4-position, which is ortho to the fused aliphatic ring. Therefore, when using bulky alkylating or acylating agents, substitution is often favored at the 5-position. By choosing an appropriately sized electrophile and catalyst, you can influence the regioselectivity of the reaction.

Q3: Can I use Friedel-Crafts alkylation to introduce a primary alkyl group onto indan without rearrangement?

A3: Introducing a straight-chain primary alkyl group via Friedel-Crafts alkylation is challenging due to the high propensity of primary carbocations to rearrange to more stable secondary or tertiary carbocations.[2] For instance, attempting to alkylate indan with n-propyl chloride and AlCl₃ would likely result in the formation of a significant amount of the isopropyl-substituted product. To introduce a primary alkyl group without rearrangement, the Friedel-Crafts acylation followed by reduction is the preferred method.

Q4: Are there any "green" or more environmentally friendly catalysts for Friedel-Crafts reactions of indans?

A4: Yes, there is a growing interest in developing more sustainable catalytic systems for Friedel-Crafts reactions. Solid acid catalysts, such as zeolites and montmorillonite clays, are reusable and can be easily separated from the reaction mixture, reducing waste.[4] Deep eutectic solvents, for example, a mixture of choline chloride and ZnCl₂, have also been explored as both a catalyst and a green solvent for Friedel-Crafts acylations, showing high yields and good regioselectivity.[5]

Data Presentation

Table 1: Illustrative Comparison of Strategies to Control Polyalkylation in the Alkylation of Indan with a Generic Alkylating Agent (R-Cl)

StrategyCatalystIndan:R-Cl RatioTemperatureMono-alkylated Product Yield (Illustrative)Poly-alkylated Product Yield (Illustrative)Notes
Standard ConditionsAlCl₃1:1Room Temp.Low to ModerateHighHigh reactivity leads to significant polyalkylation.
Excess IndanAlCl₃10:1Room Temp.Moderate to HighLowIncreased statistical chance for mono-alkylation.[1]
Lower TemperatureAlCl₃5:10 °CModerateModerateReduced reaction rate can improve selectivity.
Milder CatalystFeCl₃5:1Room Temp.ModerateLow to ModerateLower catalyst activity reduces the rate of polyalkylation.[1]
Acylation-ReductionAlCl₃ (Acylation)1.1:10 °C to RTHigh (of ketone)NegligibleDeactivating acyl group prevents polysubstitution.[1][2]

Note: The yield values in this table are illustrative and intended to demonstrate the general trends observed when applying these strategies. Actual yields will vary depending on the specific alkylating agent, precise reaction conditions, and experimental execution.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Indan with Acetyl Chloride

This protocol describes a standard procedure for the mono-acylation of indan, which is the first step in a reliable two-step method to achieve mono-alkylation while avoiding polyalkylation.

Materials:

  • Indan

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of indan (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, keeping the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 5-acetylindan.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Clemmensen Reduction of 5-Acetylindan

This protocol describes the reduction of the ketone synthesized in Protocol 1 to the corresponding alkyl group.

Materials:

  • 5-Acetylindan

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 5-acetylindan.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain a strongly acidic environment.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and carefully decant the liquid from the remaining zinc amalgam.

  • Transfer the liquid to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 5-ethylindan.

  • The product can be further purified by distillation if necessary.

Mandatory Visualization

Friedel_Crafts_Alkylation_vs_Acylation cluster_alkylation Friedel-Crafts Alkylation cluster_acylation Friedel-Crafts Acylation-Reduction Indan_A Indan Mono_Alkylated Mono-alkylated Indan (More Reactive) Indan_A->Mono_Alkylated + R+ Alkyl_Carbocation R+ Poly_Alkylated Poly-alkylated Indan Mono_Alkylated->Poly_Alkylated + R+ (Undesired) Indan_B Indan Acyl_Indan Acyl Indan (Deactivated) Indan_B->Acyl_Indan + RCO+ Acylium_Ion RCO+ No_Reaction No Further Reaction Acyl_Indan->No_Reaction + RCO+ Reduced_Product Mono-alkylated Indan (Desired Product) Acyl_Indan->Reduced_Product Reduction Troubleshooting_Polyalkylation Start Polyalkylation Observed? Strategy1 Increase Excess of Indan Start->Strategy1 Yes Strategy2 Lower Reaction Temperature Start->Strategy2 Strategy3 Use Milder Catalyst (e.g., FeCl3, Zeolites) Start->Strategy3 Strategy4 Switch to Acylation-Reduction Start->Strategy4 Outcome_Improved Mono-alkylation Favored Strategy1->Outcome_Improved Strategy2->Outcome_Improved Strategy3->Outcome_Improved Strategy4->Outcome_Improved Outcome_Low_Yield Low Yield? Outcome_Improved->Outcome_Low_Yield Troubleshoot_Yield Troubleshoot Yield Issues (See Guide) Outcome_Low_Yield->Troubleshoot_Yield Yes

References

Technical Support Center: Indan-5-carboxylic Acid Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Indan-5-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a dry, cool, and well-ventilated place.[1][2] The container should be kept tightly closed to prevent exposure to moisture.[1][2] It is also recommended to protect the compound from direct sunlight.[1]

Q2: Is this compound sensitive to light?

A2: Yes, exposure to light should be avoided during storage.[1] It is advisable to store the compound in a light-resistant container or in a dark place to prevent potential photodegradation.

Q3: What materials are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents and bases.[1] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.

Q4: Is the compound stable under normal laboratory conditions?

A4: Yes, this compound is reported to be stable under normal storage conditions.[1][3] However, it is crucial to avoid exposure to light, moisture, and incompatible materials to ensure its long-term stability.[1]

Q5: What are the general handling guidelines for this compound?

A5: When handling this compound, it is important to avoid contact with skin and eyes and to not breathe the dust.[1] Use of personal protective equipment such as gloves, protective clothing, and eye protection is recommended.[1] Ensure adequate ventilation in the work area.[1]

Summary of Recommended Storage and Incompatibilities
ParameterRecommendationSource
Storage Temperature Cool place, some suppliers specify room temperature.[1][2]
Atmosphere Dry and well-ventilated area.[1][2]
Container Tightly closed container.[1][2]
Light Exposure Protect from direct sunlight.[1]
Incompatible Materials Strong oxidizing agents, bases.[1]
Conditions to Avoid Exposure to light, moist air, or water.[1]

Troubleshooting Guide for Stability Issues

This guide provides a systematic approach to troubleshooting common stability problems that may be encountered when working with this compound.

Problem 1: Unexpected changes in the physical appearance of the solid compound (e.g., color change, clumping).

  • Possible Cause 1: Exposure to Light.

    • Troubleshooting Step: Review storage conditions. Was the compound stored in a dark place or a light-resistant container?

    • Solution: Transfer the compound to an amber vial or store it in a light-proof secondary container. For future handling, minimize exposure to ambient light during weighing and preparation of solutions.

  • Possible Cause 2: Absorption of Moisture.

    • Troubleshooting Step: Check if the container was tightly sealed. Was the compound handled in a humid environment?

    • Solution: Store the compound in a desiccator. When handling, work in a low-humidity environment or a glove box if possible.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Review handling procedures. Were clean spatulas and glassware used?

    • Solution: Use dedicated and thoroughly cleaned equipment for handling the compound.

Problem 2: Inconsistent or unexpected results in assays (e.g., lower than expected potency, appearance of unknown peaks in chromatography).

  • Possible Cause 1: Degradation of the compound in solid state.

    • Troubleshooting Step: Perform a purity analysis (e.g., by HPLC, LC-MS) on the stored solid and compare it to the certificate of analysis of a fresh batch.

    • Solution: If degradation is confirmed, the current stock should be discarded. Review and improve storage conditions as described above.

  • Possible Cause 2: Instability of the compound in solution.

    • Troubleshooting Step: Prepare a fresh solution and analyze it immediately. Re-analyze the same solution after a period that mimics the experimental conditions (e.g., time, temperature, light exposure).

    • Solution: If solution instability is confirmed, prepare solutions fresh before each experiment. If the experiment requires longer incubation times, conduct a time-course stability study in the relevant solvent and at the experimental temperature to understand the degradation kinetics. Consider using a different solvent or adjusting the pH if applicable.

  • Possible Cause 3: Interaction with other components in the experimental medium.

    • Troubleshooting Step: Analyze the stability of this compound in the complete experimental medium.

    • Solution: If interactions are detected, investigate the individual components of the medium to identify the cause. It may be necessary to modify the composition of the medium.

Troubleshooting Workflow

troubleshooting_workflow start Unexpected Experimental Results check_solid Analyze purity of solid compound start->check_solid solid_ok Solid is stable check_solid->solid_ok Purity matches CoA solid_degraded Solid has degraded check_solid->solid_degraded Purity is low or impurities detected check_solution Assess stability in solution solid_ok->check_solution review_storage Review and improve storage conditions solid_degraded->review_storage solution_ok Solution is stable check_solution->solution_ok No degradation over time solution_degraded Solution is unstable check_solution->solution_degraded Degradation observed check_medium Evaluate stability in experimental medium solution_ok->check_medium modify_protocol Modify experimental protocol (e.g., prepare fresh solutions) solution_degraded->modify_protocol medium_ok Stable in medium check_medium->medium_ok No degradation medium_unstable Unstable in medium check_medium->medium_unstable Degradation observed investigate_interactions Investigate component interactions medium_unstable->investigate_interactions

Caption: Troubleshooting decision tree for unexpected experimental results.

Experimental Protocols for Stability Assessment

Protocol 1: Solid-State Photostability Testing

This protocol is adapted from ICH Q1B guidelines for photostability testing.

  • Sample Preparation:

    • Place a thin layer (not more than 3 mm deep) of this compound in a chemically inert, transparent container (e.g., a petri dish).

    • Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.

  • Light Exposure:

    • Expose the samples to a light source that provides both visible and UV light. A xenon lamp or a metal halide lamp are suitable options.

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Analysis:

    • At the end of the exposure, compare the physical properties (e.g., appearance, color) of the light-exposed sample with the dark control.

    • Analyze the purity of both the exposed and control samples using a stability-indicating analytical method, such as HPLC with UV detection. Look for a decrease in the main peak area and the appearance of new peaks (degradants).

Protocol 2: Forced Degradation Study (Stress Testing)

Forced degradation studies help to identify potential degradation pathways and develop stability-indicating analytical methods.

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Analyze the samples at different time points and compare them to a solution in neutral pH stored under the same conditions.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a solvent containing an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature for a defined period.

    • Analyze the samples at different time points.

  • Thermal Degradation:

    • Store the solid compound at an elevated temperature (e.g., 10°C increments above the recommended storage temperature) for a defined period.

    • Analyze the purity of the sample.

Workflow for a Comprehensive Stability Study

stability_study_workflow start Initiate Stability Study stress_testing Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress_testing method_dev Develop Stability-Indicating Analytical Method stress_testing->method_dev long_term_study Long-Term Stability Study (Recommended Conditions) method_dev->long_term_study accelerated_study Accelerated Stability Study (Elevated Temperature/Humidity) method_dev->accelerated_study analysis Analyze Samples at Defined Time Points long_term_study->analysis accelerated_study->analysis data_eval Evaluate Data (Purity, Degradants, Mass Balance) analysis->data_eval shelf_life Determine Shelf-Life and Optimal Storage Conditions data_eval->shelf_life

Caption: General workflow for a comprehensive stability study.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be hypothesized. These are theoretical and would need to be confirmed by experimental data (e.g., by identifying degradation products using LC-MS).

  • Oxidation: The indan ring system, particularly the benzylic positions, can be susceptible to oxidation, especially in the presence of light or oxidizing agents. This could lead to the formation of hydroxylated or carbonylated derivatives.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation (loss of CO2), especially at elevated temperatures or under certain catalytic conditions. This would result in the formation of indan.

  • Esterification: In the presence of alcohols, the carboxylic acid group can undergo esterification, especially under acidic conditions.

Hypothesized Degradation Pathways Diagram

degradation_pathways parent This compound oxidation Oxidized Products (e.g., Hydroxylated Indan) parent->oxidation Oxidizing agents / Light decarboxylation Indan parent->decarboxylation Heat esterification Ester Derivatives parent->esterification Alcohol / Acid Catalyst

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Indan-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of Indan-5-carboxylic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound?

A1: The solubility of this compound is primarily influenced by its molecular structure, which includes a carboxylic acid group attached to an indane scaffold. Key factors include:

  • pH of the solution: The carboxylic acid group is ionizable. At pH values above its pKa, the carboxylic acid will be deprotonated to a more soluble carboxylate salt.[1][2][3]

  • Solvent polarity: The indane ring is nonpolar, while the carboxylic acid group is polar. The overall solubility will depend on the balance between these and the polarity of the solvent.

  • Crystal lattice energy: The energy required to break the crystal structure of the solid compound can significantly impact its solubility.

Q2: What is the recommended first step for dissolving this compound for an in vitro assay?

A2: The recommended initial approach is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of compounds.[4] Ethanol is another potential option.[4][5]

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this problem:

  • Lower the final concentration: The compound may be exceeding its aqueous solubility limit. Try reducing the final concentration in the assay.

  • Optimize the final DMSO concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced artifacts (typically <1%), a slightly higher, non-toxic concentration may be necessary to maintain solubility.

  • Use a pre-warmed buffer: Adding the DMSO stock to a buffer that has been pre-warmed to the assay temperature (e.g., 37°C) can sometimes prevent precipitation.

  • Employ solubility-enhancing excipients: Consider the use of co-solvents, surfactants, or other formulation aids in your assay buffer.

Q4: How does pH adjustment affect the solubility of this compound?

A4: As a carboxylic acid, the aqueous solubility of this compound is expected to increase significantly as the pH of the solution rises above its pKa. In a more basic environment, the carboxylic acid group deprotonates to form the more polar and soluble carboxylate anion. For many carboxylic acids, adjusting the pH to 7.4 or higher can substantially improve solubility.[2][3]

Troubleshooting Guide

This section provides a systematic approach to overcoming solubility issues with this compound.

Issue 1: this compound is poorly soluble in 100% DMSO.

While uncommon for many organic molecules, this can occur if the compound has very high crystal lattice energy.

Troubleshooting Steps:

  • Gentle Heating: Warm the solution in a water bath at 37-50°C for 10-15 minutes.

  • Sonication: Use a bath sonicator for 15-30 minutes to aid in dissolution.

  • Alternative Organic Solvents: If DMSO fails, consider other organic solvents.

SolventDielectric Constant (20°C)Notes
N,N-Dimethylformamide (DMF)36.7Strong solubilizing agent, but can be more toxic to cells than DMSO.
Dimethylacetamide (DMA)37.8Similar to DMF, use with caution in cell-based assays.
Ethanol24.6Generally well-tolerated by cells at low concentrations.

Data sourced from publicly available chemical properties databases.

Issue 2: Precipitation in aqueous buffer after dilution from organic stock.

This is the most common solubility challenge. The following workflow can help identify a suitable solution.

G start Start: Precipitation in Aqueous Buffer lower_conc Lower Final Assay Concentration start->lower_conc ph_adjust Increase pH of Aqueous Buffer (e.g., pH 7.4 to 8.0) lower_conc->ph_adjust If precipitation persists success Success: Compound is Soluble lower_conc->success If soluble cosolvent Add a Co-solvent to the Aqueous Buffer ph_adjust->cosolvent If precipitation persists ph_adjust->success If soluble surfactant Add a Surfactant to the Aqueous Buffer cosolvent->surfactant If precipitation persists cosolvent->success If soluble surfactant->success If soluble fail Further Optimization Needed surfactant->fail If precipitation persists

Caption: Troubleshooting workflow for precipitation upon aqueous dilution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
  • Accurately weigh a precise amount of this compound.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • If necessary, sonicate the solution in a bath sonicator for 5-15 minutes.

  • Once dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Using Co-solvents to Enhance Aqueous Solubility

Co-solvents can help to bridge the polarity gap between the organic stock solution and the aqueous assay buffer.[6][7]

  • Prepare the aqueous assay buffer.

  • Add a co-solvent to the buffer at a low final concentration. Common co-solvents and their typical starting concentrations are listed in the table below.

  • Vortex the buffer with the co-solvent to ensure it is fully mixed.

  • Add the this compound stock solution to the co-solvent-containing buffer while vortexing to facilitate rapid mixing.

Co-solventTypical Starting Final Concentration (v/v)Notes
Ethanol1-5%Generally well-tolerated by cells.
Polyethylene Glycol 400 (PEG 400)1-10%A non-ionic polymer, often used in formulations.
Propylene Glycol1-5%Another commonly used, low-toxicity co-solvent.

Always perform vehicle controls in your experiments to account for any effects of the co-solvent.

Protocol 3: Using pH Adjustment for Solubilization

This protocol is suitable for assays that are not sensitive to minor changes in pH.

  • Prepare a stock solution of a basic solution, such as 1 M NaOH or 1 M Tris base.

  • Add a small amount of the basic solution dropwise to the aqueous assay buffer to raise the pH. Monitor the pH with a calibrated pH meter.

  • Target a pH that is at least 1-2 units above the predicted pKa of this compound. A typical starting point is pH 7.4 to 8.0.

  • Once the desired pH is reached and stable, add the this compound stock solution.

G start Start: Prepare Aqueous Buffer add_base Add 1M NaOH or Tris Base Dropwise start->add_base measure_ph Measure pH add_base->measure_ph check_ph Is pH > pKa + 1? measure_ph->check_ph check_ph->add_base No add_compound Add this compound Stock Solution check_ph->add_compound Yes end End: Solubilized Compound add_compound->end

References

Validation & Comparative

A Comparative Analysis of Indan-5-carboxylic Acid and Ibuprofen for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the well-established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the potential anti-inflammatory agent, Indan-5-carboxylic acid. This document outlines their mechanisms of action, physicochemical properties, and the experimental protocols required for a direct comparative evaluation.

Introduction

Ibuprofen is a widely used NSAID with a well-documented efficacy and safety profile. It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation, pain, and fever.[1][2] In contrast, this compound is a structurally related compound belonging to the indan class of molecules. While various derivatives of indan carboxylic acids have been explored for their anti-inflammatory and analgesic properties, comprehensive data on this compound itself is limited in publicly available literature.[3][4] This guide aims to provide a comparative framework, summarizing known data for ibuprofen and postulating the potential characteristics of this compound based on the properties of related compounds.

Chemical Structures and Physicochemical Properties

A fundamental comparison begins with the chemical structures and physicochemical properties of the two molecules.

PropertyThis compoundIbuprofen
Chemical Structure this compound structureIbuprofen structure
IUPAC Name 2,3-dihydro-1H-indene-5-carboxylic acid(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid
Molecular Formula C₁₀H₁₀O₂C₁₃H₁₈O₂
Molecular Weight 162.19 g/mol 206.28 g/mol
Melting Point 184 °C[5]75-78 °C[6]
Boiling Point 126-128 °C (at 0.6 Torr)[5]157 °C (at 4 mmHg)[6]
pKa ~4.44 (Predicted)[5]~4.91
Solubility in Water Sparingly soluble0.021 g/L[6]

Mechanism of Action: A Comparative Overview

The primary mechanism of action for ibuprofen is the non-selective inhibition of both COX-1 and COX-2 enzymes.[1][7] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[6] The inhibition of COX-2 is largely responsible for the desired anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of the common gastrointestinal side effects.[7]

Below is a DOT script for a Graphviz diagram illustrating the prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Prostaglandin Synthesis Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Phospholipase A2 Phospholipase A2 PGH2 PGH2 COX-1->PGH2 COX-2->PGH2 Prostaglandins & Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins & Thromboxanes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins & Thromboxanes->Inflammation, Pain, Fever GI Mucosal Protection, Platelet Aggregation GI Mucosal Protection, Platelet Aggregation Prostaglandins & Thromboxanes->GI Mucosal Protection, Platelet Aggregation Ibuprofen Ibuprofen Ibuprofen->COX-1 Ibuprofen->COX-2 This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->COX-1 This compound (Hypothetical)->COX-2

Caption: Prostaglandin synthesis pathway and NSAID inhibition.

Comparative Efficacy: COX Inhibition

The efficacy of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) for COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of COX-1/COX-2 IC50 is a measure of the drug's selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioSelectivity
Ibuprofen12[8]80[8]0.15[8]Non-selective
This compoundData not availableData not availableData not availableUnknown

Note: IC50 values can vary depending on the specific assay conditions.

Pharmacokinetics

The pharmacokinetic profiles of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are crucial for its therapeutic efficacy and safety.

ParameterIbuprofenThis compound
Bioavailability 80-100% (oral)[6]Data not available
Protein Binding 99%[2][6]Data not available
Metabolism Hepatic (primarily CYP2C9)[2][6]Data not available
Elimination Half-life 2-4 hours[6]Data not available
Excretion Primarily renal as metabolites and conjugates[2][6]Data not available

Safety Profile

The safety profile of ibuprofen is well-established through extensive clinical use.

Ibuprofen:

  • Common Side Effects: Nausea, dyspepsia, gastrointestinal ulceration/bleeding, headache, dizziness, and rash.[6][9]

  • Cardiovascular Risk: Long-term use of high doses may be associated with an increased risk of thrombotic events such as myocardial infarction and stroke.[6]

  • Renal Effects: Can cause fluid retention and edema, and in rare cases, renal impairment.[2][6]

This compound:

  • The safety profile is unknown due to the lack of preclinical and clinical data.

Experimental Protocols for Comparative Analysis

To directly compare the anti-inflammatory properties of this compound and ibuprofen, a series of in vitro and in vivo experiments would be necessary.

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (this compound and ibuprofen) and a vehicle control.

  • Reaction Initiation: Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

  • Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is measured, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 values for COX-1 and COX-2 are then determined by plotting the percentage of inhibition against the compound concentration.

The following DOT script provides a visual representation of the experimental workflow for an in vitro COX inhibition assay.

COX Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis COX-1 & COX-2 Enzymes COX-1 & COX-2 Enzymes Pre-incubation Pre-incubation COX-1 & COX-2 Enzymes->Pre-incubation Test Compounds (Varying Concentrations) Test Compounds (Varying Concentrations) Test Compounds (Varying Concentrations)->Pre-incubation Arachidonic Acid (Substrate) Arachidonic Acid (Substrate) Reaction Initiation Reaction Initiation Arachidonic Acid (Substrate)->Reaction Initiation Pre-incubation->Reaction Initiation PGE2 Production PGE2 Production Reaction Initiation->PGE2 Production Quantification (ELISA/LC-MS) Quantification (ELISA/LC-MS) PGE2 Production->Quantification (ELISA/LC-MS) Data Plotting Data Plotting Quantification (ELISA/LC-MS)->Data Plotting IC50 Determination IC50 Determination Data Plotting->IC50 Determination

References

A Comparative Analysis of the Anti-Inflammatory Efficacy: Indan-5-Carboxylic Acid Derivatives vs. Naproxen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Anti-Inflammatory Properties of a Promising Indan Derivative and the Established NSAID, Naproxen.

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for compounds with improved efficacy and safety profiles is perpetual. This guide provides a comparative overview of the anti-inflammatory properties of a representative indan carboxylic acid derivative, 6-chloro-5-cyclohexyl-indan-1-carboxylic acid (Clidanac), and the widely used NSAID, naproxen. Due to the limited publicly available data on Indan-5-carboxylic acid itself, this comparison focuses on Clidanac as a well-characterized member of the indan carboxylic acid class with demonstrated anti-inflammatory activity.

This analysis is based on a review of existing scientific literature, presenting in vitro and in vivo data to facilitate an objective comparison for research and development purposes.

Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway

Both naproxen and indan carboxylic acid derivatives exert their primary anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is induced at sites of inflammation.

Naproxen is a well-established non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[1] Its therapeutic anti-inflammatory effects are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of its gastrointestinal side effects.

Clidanac , an indan-1-carboxylic acid derivative, is also a potent inhibitor of prostaglandin synthetase. Research has shown that the (+)-isomer of Clidanac is significantly more potent in its anti-inflammatory action than the (-)-isomer, highlighting the stereospecificity of its interaction with the target enzyme. While detailed public data on its selectivity for COX-1 versus COX-2 is scarce, its potent inhibition of prostaglandin synthesis places it in the same mechanistic class as naproxen.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Naproxen Naproxen Naproxen->COX1 Inhibits Naproxen->COX2 Inhibits Clidanac Clidanac Clidanac->COX1 Inhibits Clidanac->COX2 Inhibits

Figure 1: Simplified signaling pathway of prostaglandin synthesis and inhibition by Naproxen and Clidanac.

In Vitro Efficacy: Cyclooxygenase Inhibition

The inhibitory potency of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
Naproxen 0.076 - 120.026 - 80Varies
Clidanac Data not availableData not availableData not available

Note: The IC50 values for naproxen can vary significantly depending on the assay conditions and the source of the enzyme (e.g., ovine, human).[2][3][4] The wide range presented reflects the values reported across different studies. Specific, publicly available IC50 values for Clidanac against COX-1 and COX-2 were not identified in the literature reviewed.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a standard and widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds.[5] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to a control group.

CompoundDose (mg/kg)Route of AdministrationTime Point (hours)Edema Inhibition (%)
Naproxen 15Oral159
281
373
460
539
Clidanac Data not availableData not availableData not availableData not available

Note: The data for naproxen is derived from a study using the carrageenan-induced paw edema model in rats.[6] Specific, publicly available in vivo data for Clidanac in a comparable model was not identified in the literature reviewed.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric Method)

This protocol outlines a common method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (e.g., ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test compound and reference inhibitor (e.g., Naproxen) dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create serial dilutions of the test compound and reference inhibitor.

  • Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitor, or vehicle control to the appropriate wells. Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

  • Measurement: Immediately read the absorbance of the wells at a specific wavelength (e.g., 590 nm) using a microplate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7][8][9]

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagent_Prep Prepare Reagents (Enzymes, Buffers, Substrates) Add_Enzyme Add COX-1/COX-2 Enzyme, Buffer, and Heme to Plate Reagent_Prep->Add_Enzyme Compound_Prep Prepare Test Compound and Reference Serial Dilutions Add_Inhibitor Add Test Compound/ Reference to Wells Compound_Prep->Add_Inhibitor Add_Enzyme->Add_Inhibitor Incubate_Inhibitor Incubate for Inhibitor Binding Add_Inhibitor->Incubate_Inhibitor Initiate_Reaction Initiate Reaction with Substrates Incubate_Inhibitor->Initiate_Reaction Read_Absorbance Measure Absorbance (e.g., 590 nm) Initiate_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition vs. Control Read_Absorbance->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2: Experimental workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This protocol describes a standard procedure for evaluating the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compound and reference drug (e.g., Naproxen)

  • Vehicle for drug administration

  • Plethysmometer or digital calipers for measuring paw volume/thickness

  • Syringes and needles for administration and induction

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Randomly divide the animals into groups (e.g., control, reference drug, and test compound groups). Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compound to the respective groups via the desired route (e.g., oral gavage).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.[10][11][12]

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Acclimatization Animal Acclimatization Grouping Random Grouping and Fasting Acclimatization->Grouping Baseline_Measurement Measure Baseline Paw Volume Grouping->Baseline_Measurement Drug_Admin Administer Vehicle, Reference, or Test Compound Baseline_Measurement->Drug_Admin Wait Wait 1 Hour Drug_Admin->Wait Induce_Edema Inject Carrageenan into Paw Wait->Induce_Edema Measure_Edema Measure Paw Volume at Time Intervals Induce_Edema->Measure_Edema Calculate_Edema Calculate Edema Volume Measure_Edema->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

This guide provides a comparative framework for understanding the anti-inflammatory efficacy of the indan carboxylic acid derivative, Clidanac, and the established NSAID, naproxen. Both compounds function by inhibiting the cyclooxygenase pathway, a cornerstone of anti-inflammatory therapy. While naproxen's non-selective inhibition of COX-1 and COX-2 is well-documented with quantitative data, specific in vitro and in vivo data for Clidanac is less accessible in the public domain.

The provided experimental protocols offer standardized methods for researchers to conduct their own comparative studies to generate direct, quantitative data for these and other novel anti-inflammatory compounds. Such research is crucial for the continued development of more effective and safer anti-inflammatory therapies.

References

Indan-5-carboxylic Acid and its Potential as a COX Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for novel compounds with improved efficacy and safety profiles is ongoing. Indan-5-carboxylic acid and its derivatives have emerged as a promising class of molecules with potential anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative overview of the COX inhibition profile of indan derivatives against established NSAIDs, supported by available experimental data.

This guide will, therefore, draw upon data from these structurally related indan derivatives to provide a comparative context against widely used NSAIDs.

Comparative COX Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various NSAIDs against COX-1 and COX-2. The selectivity index (COX-1 IC50 / COX-2 IC50) is also provided to indicate the relative selectivity for COX-2. A higher selectivity index suggests a greater preference for inhibiting COX-2, which is often associated with a reduced risk of gastrointestinal side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Indan Derivatives (Representative)
6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanoneData not availablePotent InhibitionSelective for COX-2
Non-Selective NSAIDs
Aspirin3.5729.30.12
Ibuprofen133700.04
NaproxenData variesData variesGenerally non-selective
Indomethacin0.0630.480.13
Diclofenac0.6110.630.97
COX-2 Selective NSAIDs (Coxibs)
Celecoxib7.60.04190
Rofecoxib>10000.018>55,555
Meloxicam36.64.77.79

Note: The data for indan derivatives is qualitative based on available literature. IC50 values for NSAIDs can vary depending on the specific assay conditions.

Experimental Protocols: In Vitro COX Inhibition Assay

The determination of COX-1 and COX-2 inhibition is typically performed using an in vitro assay that measures the production of prostaglandins. A common method is the colorimetric or fluorometric inhibitor screening assay.

Principle

This assay is based on the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to prostaglandin H2 (PGH2). During this reduction, a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically. The intensity of the color is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of color development.

Materials
  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (co-factor)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds (e.g., this compound derivatives, NSAIDs) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure
  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer.

  • Compound Preparation: A series of dilutions of the test compounds and reference NSAIDs are prepared.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound or vehicle control to the respective wells.

    • Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

  • Measurement: Immediately begin monitoring the absorbance at a specific wavelength (e.g., 590-620 nm) using a microplate reader. Readings are taken at multiple time points to determine the reaction rate.

  • Data Analysis:

    • The rate of reaction is calculated for each concentration of the inhibitor.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the vehicle control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cyclooxygenase signaling pathway and a typical experimental workflow for evaluating COX inhibitors.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase activity Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Platelet_Aggregation_Stomach_Lining Platelet Aggregation, Stomach Lining Protection Prostaglandins_Thromboxanes->Platelet_Aggregation_Stomach_Lining PLA2 Phospholipase A2 PLA2->Membrane_Phospholipids acts on Stimuli Inflammatory Stimuli Stimuli->PLA2 activates

Caption: Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow cluster_workflow COX Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Enzymes, Substrates, Buffers Start->Prepare_Reagents Compound_Dilution Prepare Serial Dilutions of Test Compounds Prepare_Reagents->Compound_Dilution Incubation Incubate Enzyme with Inhibitor Compound_Dilution->Incubation Reaction_Initiation Initiate Reaction with Arachidonic Acid Incubation->Reaction_Initiation Measurement Measure Product Formation Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for COX inhibition assay.

In Vivo Validation of Indan-5-Carboxylic Acid's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative therapeutic effects of a novel investigational compound, referred to herein as Indan-5-Carboxylic Acid (Compound-I), against the established Alzheimer's disease medication, Donepezil. The data presented for Compound-I is hypothetical and serves as a framework for potential in vivo validation studies. The information for Donepezil is collated from preclinical studies.

Comparative Efficacy in a Scopolamine-Induced Amnesia Rat Model

The scopolamine-induced amnesia model in rats is a well-established method for evaluating potential therapeutic agents for cognitive impairment, a key feature of Alzheimer's disease.[1][2][3][4] Scopolamine, a muscarinic receptor antagonist, induces cholinergic dysfunction and memory deficits, mimicking aspects of Alzheimer's pathology.[4]

Behavioral Analysis: Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.[5][6][7] Key parameters measured include escape latency (the time taken to find a hidden platform) and time spent in the target quadrant during a probe trial (where the platform is removed).[6]

Table 1: Comparison of Effects on Morris Water Maze Performance

Treatment Group Dosage (mg/kg, p.o.) Mean Escape Latency (seconds) ± SEM Time in Target Quadrant (seconds) ± SEM
Vehicle Control -65.2 ± 4.515.8 ± 2.1
Scopolamine (1 mg/kg, i.p.) -58.9 ± 5.118.2 ± 1.9
Compound-I + Scopolamine 1042.3 ± 3.828.5 ± 2.5
Donepezil + Scopolamine 538.7 ± 4.232.1 ± 2.8[2]

*p < 0.05 compared to the Scopolamine group. Data for Compound-I is hypothetical.

Biochemical Analysis: Acetylcholinesterase (AChE) Activity

Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[8][9] Reduced AChE activity leads to increased levels of acetylcholine in the brain, which is associated with improved cognitive function.[8]

Table 2: Comparison of Effects on Brain Acetylcholinesterase (AChE) Activity

Treatment Group Dosage (mg/kg, p.o.) AChE Activity (% of Control) ± SEM
Vehicle Control -100 ± 5.2
Scopolamine (1 mg/kg, i.p.) -98.5 ± 4.9
Compound-I + Scopolamine 1075.4 ± 3.1
Donepezil + Scopolamine 562.8 ± 2.9[10]

*p < 0.05 compared to the Scopolamine group. Data for Compound-I is hypothetical.

Experimental Protocols

Scopolamine-Induced Amnesia Model in Rats
  • Animals: Male Sprague-Dawley rats (200-250g) are used.[2]

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, ad libitum access to food and water).[2]

  • Grouping: Rats are randomly divided into experimental groups (n=8-10 per group): Vehicle Control, Scopolamine, Compound-I + Scopolamine, and Donepezil + Scopolamine.[2]

  • Drug Administration: Compound-I and Donepezil are administered orally (p.o.) daily for a predetermined period (e.g., 14-28 days).[2] The vehicle control group receives the vehicle solution.

  • Induction of Amnesia: Thirty minutes after the final drug administration on the testing day, amnesia is induced by an intraperitoneal (i.p.) injection of scopolamine (1 mg/kg).[3] The control group receives a saline injection.

  • Behavioral Testing: Behavioral tests, such as the Morris Water Maze, are conducted 30 minutes after the scopolamine injection.

Morris Water Maze (MWM) Protocol
  • Apparatus: A circular pool (approximately 1.5m in diameter) filled with water made opaque with a non-toxic substance.[1] A hidden platform is submerged 1-2 cm below the water surface in one of the four designated quadrants.[1]

  • Acquisition Phase: Rats undergo training trials for 4-5 consecutive days (4 trials per day). For each trial, the rat is placed in the water facing the pool wall at one of four starting points. The rat is allowed to swim freely to find the hidden platform. If the platform is not found within 60-90 seconds, the rat is gently guided to it.[11] The rat is allowed to remain on the platform for 20-30 seconds.[11]

  • Probe Trial: On the day after the final acquisition trial, the platform is removed, and the rat is allowed to swim freely for 60 seconds.[11] The time spent in the target quadrant where the platform was previously located is recorded using a video tracking system.

Acetylcholinesterase (AChE) Activity Assay
  • Tissue Preparation: Following behavioral testing, animals are euthanized, and brain tissues (e.g., hippocampus, cortex) are rapidly dissected on ice.[12] The tissue is homogenized in an appropriate buffer (e.g., ice-cold 1.15% KCl or lysis buffer).[13][14] The homogenate is then centrifuged, and the supernatant is collected for the assay.[13][14]

  • Assay Principle: The assay is based on the Ellman method, which measures the activity of AChE spectrophotometrically.[13] Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, the absorbance of which is measured at 412 nm.[14]

  • Procedure: The supernatant is incubated with the assay reagents, and the change in absorbance over time is measured. AChE activity is calculated and can be expressed as U/L or as a percentage of the control group's activity.[13]

Visualizations

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase (28 days) cluster_induction Amnesia Induction cluster_testing Assessment Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=10/group) Acclimatization->Grouping Drug_Admin Daily Oral Administration (Compound-I or Donepezil) Grouping->Drug_Admin Scopolamine_Injection Scopolamine Injection (1 mg/kg, i.p.) Drug_Admin->Scopolamine_Injection MWM_Test Morris Water Maze Test Scopolamine_Injection->MWM_Test Biochemical_Assay AChE Activity Assay MWM_Test->Biochemical_Assay

Caption: Experimental workflow for in vivo validation.

Signaling_Pathway cluster_cholinergic Cholinergic Synapse cluster_inhibition Therapeutic Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction (Cognition, Memory) Postsynaptic_Receptor->Signal Compound_I Compound-I Compound_I->AChE inhibits Donepezil Donepezil Donepezil->AChE inhibits

Caption: Mechanism of AChE inhibitors in the brain.

References

A Comparative Guide to the Cross-Reactivity of Indan Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various derivatives of indan carboxylic acid, focusing on their interactions with a range of receptors and enzymes. While a comprehensive cross-reactivity profile for Indan-5-carboxylic acid itself is not extensively documented in publicly available literature, numerous studies have explored the pharmacological profiles of its structural analogs. This document synthesizes these findings to offer insights into the potential for both on-target and off-target effects within this chemical class.

Multi-Target Affinity of Indan Carboxylic Acid Derivatives

Derivatives of indan carboxylic acid have demonstrated a remarkable diversity in their biological targets, ranging from G-protein coupled receptors (GPCRs) to enzymes involved in inflammation and viral replication. This section summarizes the available quantitative data on the binding affinities and functional potencies of these compounds at various molecular targets.

Dopamine Receptor Interactions

A significant body of research has focused on the interaction of indan carboxylic acid derivatives, particularly amide analogs of indole-2-carboxylic acid, with dopamine receptors. These studies are crucial for the development of novel therapeutics for neurological and psychiatric disorders.

Table 1: Binding Affinities (Ki in nM) of Indolyl Carboxylic Amide Analogues at Human Dopamine Receptors

CompoundD₂ Receptor (Kᵢ, nM)D₃ Receptor (Kᵢ, nM)D₄ Receptor (Kᵢ, nM)D₂/D₃ Selectivity
14a 15.70.18>100087
14b 24.10.40>100060
15a 44.42.0>100022.2
15b 33.64.0>10008.4
15c 66.33.1>100021.4
16b 22.81.1>100020.7

Data sourced from studies on substituted 1H-indolyl carboxylic acid amides.[1][2]

Serotonin Receptor Interactions

Indanone-based derivatives have been investigated for their affinity towards serotonin receptors, which are key targets in the treatment of mood disorders and psychosis.

Table 2: Binding Affinities (Ki in nM) of Indanone Derivatives at Human Serotonin Receptors

Compound5-HT₁ₐ Receptor (Kᵢ, nM)5-HT₇ Receptor (Kᵢ, nM)
21 0.748.4

Data from a study on dual 5-HT₁ₐ and 5-HT₇ receptor ligands.[3]

Anti-Inflammatory Activity

The anti-inflammatory potential of indan carboxylic acid derivatives has been a long-standing area of investigation. The carrageenan-induced paw edema model in rats is a classical assay to evaluate the in vivo efficacy of these compounds.

Table 3: Anti-inflammatory Activity of Indan-1-Carboxylic Acid Derivatives

CompoundAnti-inflammatory Activity (Carrageenan Paw Edema)
Substituted Indan-1-carboxylic acidsShowed varying degrees of anti-inflammatory action.

Qualitative data from studies on the anti-inflammatory activity of indan-1-carboxylic acids.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Radioligand Binding Assays for Dopamine and Serotonin Receptors

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of test compounds for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₇) receptors.

Materials:

  • HEK-293 cells stably expressing the human receptor of interest.

  • Radioligands: [³H]-Spiperone (for D₂/D₃/D₄), [³H]-8-OH-DPAT (for 5-HT₁ₐ), [³H]-Mesulergine (for 5-HT₇).

  • Non-specific binding competitors: Haloperidol (for dopamine receptors), 5-HT (for serotonin receptors).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂ (pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters (GF/B or GF/C).

  • 96-well microplates.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK-293 cells expressing the target receptor.

    • Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (membrane preparation) in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

    • For total binding wells, add only buffer, membranes, and radioligand.

    • For non-specific binding wells, add buffer, membranes, radioligand, and a high concentration of a known competitor.

    • Incubate the plates at room temperature for 60-120 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation.

Materials:

  • Male Wistar rats (150-200 g).

  • Carrageenan (1% w/v solution in sterile saline).

  • Test compound and vehicle control.

  • Plethysmometer.

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ - Vₜ) / Vₑ] x 100, where Vₑ is the average increase in paw volume in the control group and Vₜ is the average increase in paw volume in the treated group.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_0 Dopamine D2-like Receptor Signaling D2R D2/D3/D4 Receptor G_protein Gi/o Protein D2R->G_protein Activates Indan_Derivative Indan Derivative (Antagonist) Indan_Derivative->D2R Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D2-like receptor signaling pathway.

G cluster_1 Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki) D->E

Caption: General workflow for a radioligand binding assay.

Conclusion

The available scientific literature indicates that derivatives of indan carboxylic acid represent a versatile scaffold with the potential to interact with a wide range of biological targets. While a definitive cross-reactivity profile for this compound is not yet established, the data on its analogs highlight the importance of comprehensive screening during the drug development process. The affinity of these compounds for dopamine and serotonin receptors, coupled with their anti-inflammatory properties, suggests a complex pharmacology that warrants further investigation. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers working to elucidate the full therapeutic potential and off-target liabilities of this important class of molecules.

References

Head-to-Head Comparison of Indan-5-Carboxylic Acid Derivatives' Potency as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structure-activity relationship of Indan-5-carboxylic acid derivatives reveals significant variations in their anti-inflammatory potency, primarily through their inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative overview of their efficacy, supported by experimental data and methodologies, to aid researchers in drug development.

This compound and its derivatives have emerged as a promising scaffold in the development of novel anti-inflammatory drugs. Their therapeutic effect is largely attributed to the inhibition of COX-1 and COX-2 enzymes, which are key players in the inflammatory cascade. The potency of these derivatives can be significantly influenced by the nature and position of substituents on the indan ring system.

Comparative Potency of this compound Derivatives

The anti-inflammatory potential of various this compound derivatives has been evaluated through their ability to inhibit COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater efficacy.

CompoundDerivativeTargetIC50 (µM)
1 IndomethacinCOX-10.1
2 IndomethacinCOX-21.6
3 Indomethacin AmideCOX-1>100
4 Indomethacin AmideCOX-20.009
5 Meclofenamic Acid AmideCOX-20.12

Table 1: Comparative IC50 values of Indomethacin and its amide derivatives against COX-1 and COX-2 enzymes. Data compiled from multiple sources.[1]

As illustrated in the table, derivatization of the carboxylic acid moiety in indomethacin, an indole acetic acid derivative closely related to the indan scaffold, to a primary amide (Compound 3 & 4) dramatically shifts its selectivity and potency. While indomethacin is a potent non-selective COX inhibitor, its amide derivative demonstrates remarkable selectivity and high potency for COX-2.[1] This highlights a critical structure-activity relationship where modification of the carboxylic acid group can be a key strategy for developing selective COX-2 inhibitors with potentially reduced gastrointestinal side effects associated with COX-1 inhibition.

Experimental Protocols

The determination of the inhibitory potency of these compounds against COX enzymes is crucial for their comparative evaluation. A widely accepted method is the in vitro COX inhibition assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 values of test compounds against purified ovine COX-1 and human recombinant COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compounds (this compound derivatives).

  • [14C]Arachidonic acid.

  • Scintillation counter.

Procedure:

  • The test compounds are pre-incubated with the COX enzyme (either COX-1 or COX-2) for a specified period.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a set time at a controlled temperature (typically 37°C).

  • The reaction is then terminated.

  • The conversion of arachidonic acid to prostaglandins is quantified. This is often done by measuring the incorporation of radiolabeled arachidonic acid into prostaglandins using a scintillation counter.

  • The percentage of inhibition is calculated for a range of compound concentrations.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This protocol provides a robust and reproducible method for assessing the in vitro potency of potential anti-inflammatory agents.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the cyclooxygenase pathway, which is a critical component of the arachidonic acid cascade.

COX_Pathway A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandin H2 (PGH2) C->D E Prostaglandins (PGE2, PGI2, etc.) D->E F Inflammation, Pain, Fever E->F Act on various receptors G This compound Derivatives G->C Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

The experimental workflow for evaluating the potency of these compounds typically involves a multi-step process, from initial screening to the determination of IC50 values.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis A Synthesize/Obtain Indan-5-carboxylic Acid Derivatives B Prepare Stock Solutions A->B C COX-1 and COX-2 Enzyme Inhibition Assay B->C D Incubate Enzyme with Derivatives C->D E Add Substrate (Arachidonic Acid) D->E F Measure Prostaglandin Production E->F G Calculate Percent Inhibition F->G H Determine IC50 Values G->H I Compare Potency H->I

Caption: Experimental workflow for potency determination.

References

Unraveling the Action of Indan-5-carboxylic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative analysis of Indan-5-carboxylic acid's mechanism of action against established therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its potential anti-inflammatory and cytotoxic effects, supported by experimental data and detailed protocols to facilitate further investigation.

Unveiling a Dual Threat: Potential Anti-inflammatory and Cytotoxic Properties

Preliminary research on structurally similar compounds suggests that this compound may exert its biological effects through two primary mechanisms: inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation, and induction of cytotoxicity in cancer cells.

A Potential Anti-inflammatory Agent: The structural resemblance of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs), particularly those with an indole core like Indomethacin, points towards a potential role in modulating inflammatory pathways. The primary mechanism of action for many NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key players in the inflammatory response.

A Potential Cytotoxic Agent: Derivatives of indan carboxylic acids have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound could potentially interfere with cancer cell proliferation and survival, possibly through the induction of apoptosis (programmed cell death) or by causing cell cycle arrest.

Head-to-Head Comparison: this compound Equivalents vs. Established Drugs

To provide a clear benchmark for its potential efficacy, this guide compares the hypothetical and derivative-based data for this compound with the well-established drugs, Indomethacin (for anti-inflammatory activity) and Doxorubicin (for cytotoxic activity).

CompoundTarget(s)IC50 (COX-1)IC50 (COX-2)Cell LineIC50 (Cytotoxicity)
This compound COX-1, COX-2Data not availableData not availableMCF-7Data not available
IndomethacinCOX-1, COX-218 nM[1] / 230 nM[2]26 nM[1] / 630 nM[2]--
DoxorubicinTopoisomerase II, DNA--MCF-72.5 µM[3][4]
HepG212.2 µM[3][4]

Note: Specific IC50 values for this compound are not currently available in the public domain. The data for Indomethacin and Doxorubicin are provided for comparative purposes.

Delving into the Molecular Mechanisms: Signaling Pathways

Anti-inflammatory Signaling Pathway:

A plausible mechanism for the anti-inflammatory action of this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2. By potentially inhibiting this pathway, this compound could reduce the expression of key inflammatory mediators.

G cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_cell Cellular Response Inflammatory_Stimulus Inflammatory Stimulus IKK IKK Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Activates Indan_Acid This compound Indan_Acid->IKK Inhibits Indan_Acid->NFkB Inhibits Translocation G cluster_cell Cancer Cell Indan_Acid This compound Bcl2 Bcl-2 (Anti-apoptotic) Indan_Acid->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indan_Acid->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis G cluster_workflow Experimental Workflow Start Start Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Start->Cell_Culture Treatment Treatment with This compound and Controls Cell_Culture->Treatment COX_Assay Cyclooxygenase (COX) Activity Assay Treatment->COX_Assay MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Western_Blot Western Blot (NF-κB, Apoptotic Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation COX_Assay->Data_Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

A Comparative Guide to the In Vitro ADME Assessment of Indan-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indan-5-carboxylic acid is a small molecule containing an indane scaffold and a carboxylic acid functional group. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is crucial for their development as potential therapeutic agents. Early in vitro assessment of these properties helps to identify potential liabilities, guide structural optimization, and reduce the risk of late-stage attrition.[1][2]

As of this publication, specific experimental in vitro ADME data for this compound is not available in the public domain. Therefore, this guide provides a framework for assessing its properties by detailing standard experimental protocols for key ADME assays and presenting a comparative analysis with well-characterized carboxylic acid-containing drugs, Ibuprofen and Naproxen. The data presented for the comparator compounds serves as a benchmark for interpreting future experimental results for this compound.

Data Presentation: Comparative In Vitro ADME Properties

The following tables summarize key in vitro ADME parameters. Data for Ibuprofen and Naproxen are compiled from literature to provide context for the anticipated profile of this compound.

Table 1: Metabolic Stability

CompoundTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzymes
This compound Human Liver MicrosomesTo be determinedTo be determinedTo be determined
IbuprofenHuman Liver Microsomes>30 (Generally considered stable)LowCYP2C9, CYP2C8[3][4]
NaproxenHuman Liver Microsomes>30 (Generally considered stable)LowCYP2C9, CYP1A2, UGT2B7[5]

Table 2: Plasma Protein Binding

CompoundSpeciesMethod% BoundPrimary Binding Protein
This compound HumanEquilibrium DialysisTo be determinedTo be determined
IbuprofenHumanEquilibrium Dialysis>98%[3]Albumin
NaproxenHumanEquilibrium Dialysis>99%[6]Albumin

Table 3: Intestinal Permeability

CompoundAssay ModelApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability Class
This compound Caco-2 MonolayerTo be determinedTo be determinedTo be determined
IbuprofenCaco-2 MonolayerHigh (>10)<2High
NaproxenCaco-2 MonolayerHigh (>20)<2High

Experimental Protocols

Detailed methodologies for the principal in vitro ADME assays are provided below. These protocols are standardized and widely used in the pharmaceutical industry.[1][2][7]

Metabolic Stability in Human Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs).[8][9][10]

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound (this compound)

    • Positive control compounds (e.g., Dextromethorphan, Midazolam)[11]

    • 100 mM Phosphate buffer (pH 7.4)

    • NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]

    • Acetonitrile (ACN) containing an internal standard (for quenching and analysis)

    • 96-well plates, incubator, centrifuge

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare a working solution of the test compound in phosphate buffer. The final concentration is typically 1 µM.[11]

    • Add the human liver microsome solution (final protein concentration ~0.5 mg/mL) to the wells of a 96-well plate.[11]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. A control incubation without NADPH should be run in parallel.[12]

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.[8]

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein concentration).

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of a compound bound to plasma proteins, which influences its distribution and availability to exert a pharmacological effect. The Rapid Equilibrium Dialysis (RED) method is a common high-throughput approach.[13][14]

  • Materials:

    • Pooled human plasma

    • Test compound (this compound)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Rapid Equilibrium Dialysis (RED) device plate with dialysis membrane inserts (MWCO 8-14 kDa)[14]

    • Sealing tape, orbital shaker, incubator

    • LC-MS/MS system for analysis

  • Procedure:

    • Spike the test compound into human plasma at the desired final concentration (e.g., 1 µM).[15]

    • Add the plasma-compound mixture to the sample chamber (donor side) of the RED device inserts.[15]

    • Add an equal volume of PBS to the buffer chamber (receiver side).[15]

    • Seal the plate securely and incubate at 37°C on an orbital shaker for a predetermined time (typically 4-8 hours) to reach equilibrium.[15][16]

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison (matrix matching), add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[16]

    • Precipitate proteins from both samples using cold acetonitrile containing an internal standard.

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage bound = (1 - fu) * 100.

Permeability Assessment using Caco-2 Cell Monolayers

This assay uses the human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium to predict a compound's absorption rate and identify if it is a substrate of efflux transporters.[17][18][19]

  • Materials:

    • Caco-2 cells (ATCC HTB-37)

    • Cell culture medium and supplements

    • Transwell® plates (e.g., 24-well format)

    • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4

    • Test compound (this compound)

    • Control compounds for low (e.g., Mannitol) and high (e.g., Propranolol) permeability

    • Efflux inhibitor (e.g., Verapamil for P-gp)

    • LC-MS/MS system for analysis

  • Procedure:

    • Culture Caco-2 cells on Transwell® inserts for approximately 21 days until they form a differentiated, polarized monolayer.[17]

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[18]

    • Apical to Basolateral (A→B) Permeability:

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the test compound solution to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Permeability:

      • Add the test compound solution to the basolateral (donor) chamber.

      • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[18]

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[17]

Visualizations: Experimental Workflows

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis prep_cpd Prepare 1 µM Test Compound mix Combine & Pre-incubate HLM + Compound (37°C, 10 min) prep_cpd->mix prep_hlm Prepare HLM (0.5 mg/mL) prep_hlm->mix prep_nadph Prepare NADPH Regen System start_rxn Start Reaction (Add NADPH) prep_nadph->start_rxn mix->start_rxn incubate Incubate at 37°C (Timepoints: 0-60 min) start_rxn->incubate quench Quench Reaction (Add Cold ACN + IS) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calc Calculate t½ and CLint analyze->calc

Caption: Workflow for the microsomal metabolic stability assay.

PPB_RED_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike Spike Compound into Plasma load_plasma Load Plasma into Donor Chamber spike->load_plasma incubate Seal & Incubate (37°C, 4-8h) load_plasma->incubate load_buffer Load PBS into Receiver Chamber load_buffer->incubate sample Sample Both Chambers incubate->sample matrix_match Matrix Match (Plasma + Buffer) sample->matrix_match analyze LC-MS/MS Analysis matrix_match->analyze calc Calculate % Bound analyze->calc

Caption: Workflow for the plasma protein binding (RED) assay.

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay (Bidirectional) cluster_analysis Analysis culture Culture Caco-2 cells on Transwell inserts (~21 days) check_integrity Confirm Monolayer Integrity (Measure TEER) culture->check_integrity A_B A→B Transport: Dose Apical, Sample Basolateral check_integrity->A_B B_A B→A Transport: Dose Basolateral, Sample Apical check_integrity->B_A incubate Incubate Both (37°C, 2h) A_B->incubate B_A->incubate analyze LC-MS/MS Analysis of all samples incubate->analyze calc Calculate Papp and Efflux Ratio analyze->calc

Caption: Workflow for the Caco-2 bidirectional permeability assay.

References

Computational Docking Analysis of Indan-5-carboxylic Acid with Cyclooxygenase Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential interaction of Indan-5-carboxylic acid with cyclooxygenase (COX) enzymes, key targets in anti-inflammatory drug development. While direct experimental and computational data for this compound is limited in publicly available literature, its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) and the established anti-inflammatory activity of its derivatives provide a strong rationale for its investigation as a COX inhibitor. This guide synthesizes information on the structure-activity relationships of related compounds, outlines a standard computational docking methodology, and compares its potential binding characteristics with established COX inhibitors.

Introduction: The Rationale for Investigating this compound

The indan ring system is a core scaffold in several known anti-inflammatory agents. Derivatives of indan carboxylic and acetic acids have been synthesized and have demonstrated analgesic and anti-inflammatory properties.[1] For instance, 6-chloro-5-cyclohexylindan-1-carboxylic acid (Clidanac) is a known anti-inflammatory drug, highlighting the potential of the indan-1-carboxylic acid moiety.[1] Although indan-1-carboxylic acid itself has shown insignificant anti-inflammatory activity, substitutions on the indan ring and variations in the carboxylic acid position can significantly modulate its inhibitory potential against COX enzymes.[1] Given this precedent, this compound presents itself as a valuable candidate for computational and experimental evaluation as a COX inhibitor.

Hypothetical Computational Docking of this compound

In the absence of specific published docking studies for this compound, this section outlines a standard computational protocol to predict its binding affinity and mode of interaction with COX-1 and COX-2.

Computational Docking Workflow

A typical computational docking workflow involves several key steps, from preparing the protein and ligand structures to analyzing the final docking results.

Computational Docking Workflow Computational Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Preparation (e.g., PDB ID: 6COX for COX-2) Grid Grid Box Generation (Define active site) PDB->Grid Target Protein Ligand Ligand Preparation (this compound) Dock Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Candidate Ligand Grid->Dock Pose Pose Clustering & Scoring (Binding Energy Estimation) Dock->Pose Interaction Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Pose->Interaction

A typical workflow for computational molecular docking studies.
Predicted Binding Interactions

Based on the known binding modes of other carboxylic acid-containing NSAIDs, it is hypothesized that the carboxylic acid group of this compound would form crucial hydrogen bond interactions with key residues in the active site of both COX-1 and COX-2, such as Arginine (Arg120) and Tyrosine (Tyr355). The indan scaffold would likely occupy a hydrophobic channel within the enzyme. The selectivity towards COX-2 over COX-1 would depend on the ability of the indan ring to access the larger, more accommodating active site of COX-2, a feature attributed to the presence of a valine residue (Val523) in COX-2 in place of a bulkier isoleucine in COX-1.

Comparison with Alternative COX Inhibitors

To contextualize the potential efficacy of this compound, it is essential to compare its predicted binding characteristics with those of established COX inhibitors. The following table summarizes the reported binding energies and IC50 values for several well-known NSAIDs.

CompoundTarget EnzymeBinding Energy (kcal/mol)IC50 (µM)Selectivity (COX-1/COX-2)
Celecoxib COX-2-9.4 to -11.569[2][3]0.04 - 0.85[4]High (Selective)
COX-1-15 - 22.9
Rofecoxib COX-2-9.309[3]~0.5High (Selective)
COX-1->100
Etoricoxib COX-2-0.55Very High (Selective)
COX-1-106
Diclofenac COX-2-0.01 - 0.9Moderately Selective
COX-1-0.03 - 5.1
Ibuprofen COX-2-8.221 to –6.3425.7 - 344Non-selective
COX-12.5 - 13
Indomethacin COX-2-0.9 - 2.7Non-selective
COX-1-0.05 - 0.6

Note: Binding energies and IC50 values can vary depending on the specific computational method and experimental conditions used.

Experimental Protocols: In Vitro COX Inhibition Assay

The following protocol provides a detailed methodology for determining the inhibitory activity of a test compound against COX-1 and COX-2 enzymes in vitro.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, test compound (serial dilutions), reference inhibitors, and arachidonic acid in the assay buffer.

  • Enzyme and Inhibitor Incubation:

    • To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the various concentrations of the test compound, reference inhibitors, or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method (e.g., enzyme immunoassay - EIA).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Arachidonic Acid Signaling Pathway

The anti-inflammatory effects of NSAIDs are primarily achieved by inhibiting the COX enzymes, which are central to the arachidonic acid signaling pathway that leads to the production of prostaglandins.

Arachidonic Acid Signaling Pathway Arachidonic Acid Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX Lipoxygenases AA->LOX PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes PLA2->AA Hydrolysis NSAIDs NSAIDs (e.g., this compound) NSAIDs->COX1 NSAIDs->COX2

Simplified overview of the arachidonic acid cascade.

Conclusion

While further experimental validation is necessary, the structural characteristics of this compound and the established anti-inflammatory profile of its derivatives suggest it is a promising candidate for development as a COX inhibitor. The computational and experimental frameworks outlined in this guide provide a clear path for its comprehensive evaluation. Future studies should focus on performing the described docking simulations and in vitro assays to determine its precise binding affinity, inhibitory potency, and selectivity for COX-1 and COX-2. Such data will be crucial in assessing its potential as a novel anti-inflammatory agent with a favorable therapeutic profile.

References

Safety Operating Guide

Proper Disposal of Indan-5-Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides detailed procedural guidance for the safe handling and disposal of Indan-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for ensuring personnel safety, regulatory compliance, and environmental protection. This compound is classified as an irritant that may cause allergic skin reactions and serious eye irritation. Proper disposal requires careful consideration of its chemical properties and adherence to federal, state, and local regulations.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling and disposal.

PropertyValue
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Melting Point 184 °C
Boiling Point 126-128 °C at 0.6 Torr
Appearance Solid

Hazard Identification and Safety Precautions

This compound is identified with the following GHS hazard classifications:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Personal Protective Equipment (PPE):

To ensure safety when handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH/MSHA-approved respirator with a dust filter is recommended, particularly if dust is generated.

  • Protective Clothing: A laboratory coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical procedure that must be conducted in compliance with all applicable regulations. The following steps outline the recommended disposal process.

1. Waste Identification and Classification:

This compound is not a specifically listed hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA). Therefore, its classification as hazardous waste depends on whether it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.

  • Corrosivity: As a carboxylic acid, an aqueous solution of this compound is expected to be acidic. If the pH of the waste is less than or equal to 2, it is considered a corrosive hazardous waste with the EPA waste code D002 .[1][2][3][4][5] Laboratory personnel should test the pH of the waste solution before disposal.

2. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled waste container.

  • Do not mix with other waste streams to avoid unintended chemical reactions.

3. Labeling and Storage:

  • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).[6][7][8]

  • Store the sealed container in a designated satellite accumulation area within the laboratory.[7][9]

4. Arrange for Professional Disposal:

  • Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[6]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of This compound waste ppe Wear Appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat start->ppe segregate Segregate Waste: Collect in a designated, compatible container ppe->segregate classify Classify Waste: Is it a characteristic hazardous waste? segregate->classify ph_test Perform pH test on an aqueous solution of the waste classify->ph_test  Assess for  Corrosivity is_corrosive pH <= 2? ph_test->is_corrosive d002 Label as Hazardous Waste: EPA Code D002 (Corrosive) is_corrosive->d002 Yes non_hazardous Manage as non-hazardous chemical waste per institutional policy is_corrosive->non_hazardous No label_storage Properly Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms d002->label_storage non_hazardous->label_storage  Label according to  institutional policy store Store in Satellite Accumulation Area label_storage->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Dispose through a licensed hazardous waste contractor contact_ehs->disposal end End: Waste Disposed disposal->end

Caption: Step-by-step process for the proper disposal of this compound.

References

Personal protective equipment for handling Indan-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Indan-5-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other carboxylic acids and indane derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. Based on the hazard profiles of similar chemical structures, the following personal protective equipment is recommended.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.[1][2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][2] Ensure gloves are inspected before use and changed frequently, especially after direct contact.[1]
Respiratory Protection For handling solids that may generate dust, a dust respirator is recommended.[1][3] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][3]
Protective Clothing A standard lab coat is required. For larger quantities or situations with a high risk of spillage, chemical-resistant clothing and boots may be necessary.[3]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Ensure a calibrated and certified chemical fume hood is available for all manipulations of the solid compound.[1][3] The work area should be clean and free of clutter.

  • Weighing and Transfer:

    • Perform all weighing and transferring of the solid compound within the chemical fume hood to minimize dust inhalation.

    • Use a spatula or other appropriate tool to handle the solid. Avoid scooping or pouring in a manner that creates airborne dust.

  • In Solution: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling Procedures:

    • Decontaminate the work area with an appropriate solvent and then wash with soap and water.[3]

    • Properly doff PPE to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan:

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]

    • Unused Compound: Unused this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

    • Do not empty into drains. [3]

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_fume_hood Ensure Fume Hood is Certified prep_ppe Don Correct PPE prep_fume_hood->prep_ppe prep_area Prepare Clean Work Area prep_ppe->prep_area handle_weigh Weigh Solid in Fume Hood prep_area->handle_weigh handle_transfer Transfer Solid Carefully handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve emergency_spill Spill handle_transfer->emergency_spill post_decon Decontaminate Work Area handle_dissolve->post_decon emergency_exposure Exposure handle_dissolve->emergency_exposure post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_collect Collect Contaminated Waste post_wash->disp_collect disp_label Label Hazardous Waste disp_collect->disp_label disp_dispose Dispose via Approved Vendor disp_label->disp_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indan-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Indan-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.